8-Hydroxyquinoline sulfate monohydrate
Description
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Properties
CAS No. |
134-31-6; 207386-91-2 |
|---|---|
Molecular Formula |
C9H11NO6S |
Molecular Weight |
261.25 |
IUPAC Name |
quinolin-8-ol;sulfuric acid;hydrate |
InChI |
InChI=1S/C9H7NO.H2O4S.H2O/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4;/h1-6,11H;(H2,1,2,3,4);1H2 |
InChI Key |
SJMNPMHTETVUOH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.O.OS(=O)(=O)O |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
mechanism of action of 8-hydroxyquinoline sulfate as a chelating agent
[1][2][3]
Executive Summary
8-Hydroxyquinoline Sulfate (8-HQS) is a water-soluble salt that functions as a delivery vehicle for the lipophilic chelating agent 8-hydroxyquinoline (8-HQ) .[1][2][3] While the sulfate moiety confers aqueous solubility critical for formulation, the pharmacological activity is driven exclusively by the 8-hydroxyquinoline core.[2][3] Upon dissolution, 8-HQS dissociates to release the amphoteric 8-HQ ligand, which acts as a bidentate chelator.[2][3]
Its mechanism is dual-modal:
-
Extracellular Sequestration: Depriving microorganisms of essential transition metals (Fe, Zn).
-
Intracellular Ionophore Activity (The "Trojan Horse"): Forming lipophilic, neutral complexes with environmental copper (Cu²⁺), penetrating cell membranes, and inducing cytotoxicity via oxidative stress (Fenton chemistry).
Molecular Architecture & Chelation Thermodynamics[1][2]
Dissociation and Protonation States
8-HQS is the sulfate salt of protonated 8-hydroxyquinoline.[1][2][3] In aqueous environments, it undergoes a pH-dependent dissociation cascade essential for its activation.[2][3]
-
Step 1: Solubilization:
[2] -
Step 2: Deprotonation (Activation): The cation (
) deprotonates to the neutral species ( ), and finally to the active anion ( ), which is the effective chelator.- (Pyridinium nitrogen deprotonation)
- (Phenolic oxygen deprotonation)
Coordination Geometry
The 8-hydroxyquinolinate anion (
-
The heterocyclic Nitrogen (N).[4]
-
The phenolate Oxygen (O⁻).
This forms a thermodynamically stable five-membered chelate ring .[1][2][3][4]
Figure 1: Formation of the lipophilic neutral complex.[3] The ligand utilizes N and O donors to neutralize the metal's charge, facilitating membrane transport.
Quantitative Chelation Dynamics
The stability of 8-HQ complexes follows the Irving-Williams Series , indicating that Copper(II) forms the most stable complexes, which is pivotal for its biological mechanism.[2][3][5]
Table 1: Stability Constants (log K) of 8-HQ Complexes
Data synthesized from potentiometric titration studies at 25°C, I=0.1M.
| Metal Ion | Ionic Radius (pm) | log K₁ (ML) | log K₂ (ML₂) | log β₂ (Cumulative) | Biological Relevance |
| Cu²⁺ | 73 | 13.49 | 12.73 | 26.22 | Highest affinity; drives ROS generation.[1][2][3] |
| Ni²⁺ | 69 | 11.44 | 9.91 | 21.35 | High stability; often kinetically inert.[1][2][3] |
| Zn²⁺ | 74 | 9.65 | 8.80 | 18.45 | Structural target; ionophore effect possible.[1][2][3] |
| Fe²⁺ | 78 | 8.00 | 7.00 | 15.00 | Essential for respiration; sequestration target.[1][2][3] |
| Mg²⁺ | 72 | 4.70 | 3.80 | 8.50 | Weak binding; minimal interference.[1][2][3] |
Key Insight: The immense stability of the Cu-complex (log β₂ ≈ 26) ensures that 8-HQ will preferentially strip copper from lower-affinity biological ligands or scavenge free copper from the environment.[1][2][3]
Biological Mechanism of Action[5][6][7][8][9][10][11]
The "Trojan Horse" Hypothesis (Copper Ionophore)
Contrary to the belief that chelators solely "starve" cells, 8-HQS acts as a copper ionophore against many pathogens (bacteria, fungi) and cancer cells.
-
Complexation: In the extracellular space, 8-HQ binds Cu²⁺ to form the neutral, planar complex
.[2][3] -
Translocation: Being highly lipophilic,
passively diffuses across the lipid bilayer. -
Intracellular Release: Inside the cell, the complex may dissociate due to low pH (lysosomes) or reduction of Cu(II) to Cu(I) by cellular thiols (glutathione).
-
Redox Cycling: Free intracellular copper catalyzes the Fenton reaction, converting hydrogen peroxide (
) into highly destructive hydroxyl radicals ( ).
Figure 2: The Copper Ionophore Mechanism. 8-HQ transports toxic copper loads across the membrane, triggering internal oxidative stress.[2][3]
Experimental Protocols for Validation
To validate the mechanism in a research setting, the following protocols are standard.
Protocol: Determination of Stoichiometry (Job's Method)
Objective: Confirm the metal-to-ligand ratio (typically 1:2 for Cu/Zn).[1][2][3]
-
Preparation: Prepare equimolar stock solutions (
) of 8-HQS and Metal Chloride ( ) in a buffered solvent (e.g., HEPES pH 7.4). -
Mixing: Prepare a series of samples where the total molar concentration
is constant, but the mole fraction varies from 0 to 1 (e.g., 0.1, 0.2... 0.9). -
Measurement: Measure Absorbance (
) at of the complex (approx. 390–410 nm for Cu-HQ). -
Analysis: Plot
vs. .
Protocol: UV-Vis Spectrophotometric Titration
Objective: Visualize complex formation and determine stability.[1][2][3][6]
-
Baseline: Place 2.0 mL of 8-HQS solution (
) in a quartz cuvette. Record spectrum (200–600 nm). -
Titration: Add aliquots of Metal(II) solution (
). -
Observation:
References
-
Prachayasittikul, V., et al. (2013).[7][8] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[7] Link
-
Oliveri, V., & Vecchio, G. (2016). "8-Hydroxyquinolines as Multifunctional Chelators for Neurodegenerative Diseases."[1][2][3] European Journal of Medicinal Chemistry. Link
-
Guerra, F., et al. (2011). "8-Hydroxyquinoline-based inhibitors of the proteasome."[1][2][3] Bioorganic & Medicinal Chemistry Letters. Link
-
NIST Chemistry WebBook. "8-Hydroxyquinoline: Spectral and Thermodynamic Data."[1][2][3] Link
-
ChemicalBook. "8-Hydroxyquinoline Sulfate Properties and Safety."[1][2][3] Link
Sources
- 1. 8-Hydroxyquinoline [webbook.nist.gov]
- 2. CAS 207386-91-2: 8-Hydroxyquinoline sulfate monohydrate [cymitquimica.com]
- 3. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 8-Hydroxyquinolines Are Boosting Agents of Copper-Related Toxicity in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajchem-a.com [ajchem-a.com]
- 7. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 8. dovepress.com [dovepress.com]
Technical Guide: Solubility Profile of 8-Hydroxyquinoline Sulfate Monohydrate
This guide details the comparative solubility of 8-Hydroxyquinoline Sulfate Monohydrate (also known as Chinosol or Oxyquinoline Sulfate) in water versus ethanol. It is structured to provide mechanistic insight, quantitative benchmarks, and robust experimental protocols for researchers in pharmaceutical formulation and chemical synthesis.
Executive Summary & Physicochemical Identity
This compound ([(C$_9
-
CAS Number: 207386-91-2 (Monohydrate); 134-31-6 (Anhydrous)
-
Molecular Weight: ~406.41 g/mol (Monohydrate)[1]
-
Key Distinction: Unlike the free base (which is soluble in ethanol but insoluble in water), the sulfate salt exhibits high water solubility and poor ethanol solubility .
Solubility Snapshot
| Solvent | Solubility Classification | Approx. Quantitative Range | Thermodynamic Driver |
| Water ( | Freely Soluble | ~300 g/L (at 20°C) | Ion-dipole stabilization; H-bonding |
| Ethanol ( | Sparingly to Slightly Soluble | < 10 g/L | High lattice energy barrier; low dielectric constant |
Molecular Architecture & Solvation Mechanisms
To understand the solubility divergence, one must analyze the competition between the crystal lattice energy and the solvation energy provided by the solvent.
The Water Matrix (High Solubility)
In aqueous environments, the salt dissociates into two protonated 8-hydroxyquinolinium cations (
-
Dielectric Stabilization: Water's high dielectric constant reduces the electrostatic attraction between the cation and anion, allowing them to separate.
-
Hydration Shells: Water molecules form structured cages around the sulfate ion (via H-bonding) and the quinolinium cation (via ion-dipole interactions), overcoming the lattice enthalpy.
The Ethanol Matrix (Low Solubility)
Ethanol acts as a protic solvent but lacks the dielectric strength to fully dissociate the salt.
-
Ion Pairing: Due to the lower dielectric constant, the electrostatic force between
and remains strong. The ions prefer to stay paired in the solid lattice rather than entering the solution. -
Solvation Mismatch: While the organic quinoline ring has some affinity for the ethyl group of ethanol, the dominant sulfate interaction requires high polarity, which ethanol cannot sufficiently provide.
Visualization of Solvation Dynamics
The following diagram illustrates the mechanistic difference between the two solvents.
Caption: Mechanistic divergence: Water stabilizes dissociated ions via hydration, while ethanol forces ion pairing, limiting solubility.[2]
Experimental Protocol: Determination of Solubility
Trustworthiness: This protocol uses the "Shake-Flask" equilibrium method, the gold standard for solubility data generation.
Materials Required[5]
-
Analyte: this compound (Purity >98%).
-
Solvents: HPLC-grade Water (resistivity 18.2 MΩ·cm); Absolute Ethanol (≥99.5%).
-
Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, UV-Vis Spectrophotometer or HPLC.
Step-by-Step Methodology
Phase A: Saturation
-
Preparation: Place 5.0 g of the solid into a 20 mL scintillation vial.
-
Solvent Addition: Add 10 mL of solvent (Water or Ethanol). Note: For water, the solid may dissolve completely; if so, add more solid until a visible precipitate remains.
-
Equilibration: Seal the vial and place it in the orbital shaker at 25°C ± 0.1°C. Shake at 200 RPM for 24–48 hours to ensure thermodynamic equilibrium.
Phase B: Separation & Dilution
-
Filtration: Stop shaking and let the suspension settle for 1 hour. Draw the supernatant into a syringe and filter through a 0.45 µm filter into a clean vial. Discard the first 1 mL of filtrate to account for filter adsorption.
-
Dilution:
-
Water Samples: Requires massive dilution (e.g., 1:10,000) due to high solubility.
-
Ethanol Samples: Requires moderate dilution (e.g., 1:100).
-
Phase C: Quantification (UV-Vis)
-
Wavelength Selection: 8-Hydroxyquinoline sulfate has a characteristic absorption peak (
) at approximately 257 nm (acidic species) or 308-310 nm . -
Calibration: Construct a standard curve (0–50 µg/mL) using the specific solvent as the blank.
-
Calculation:
Where is the concentration from the curve (µg/mL) and is the dilution factor.
Experimental Workflow Diagram
Caption: Standardized Shake-Flask protocol for accurate solubility determination.
Practical Implications for Drug Development
Formulation Strategy
-
Aqueous Solutions: Ideal for syrups, sprays, or aqueous antiseptic washes. The high solubility (~300 mg/mL) allows for concentrated stock solutions.
-
Caution: Aqueous solutions are acidic (pH ~3.2) due to hydrolysis. Buffering may be required but can risk precipitation if the free base forms (at pH > 5-6).
-
-
Ethanolic Formulations: Tinctures or gels requiring high ethanol content will struggle to carry high loads of the sulfate salt.
-
Workaround: Use a co-solvent system . A Water:Ethanol ratio of 80:20 or 70:30 can maintain solubility while providing the volatility/antimicrobial properties of ethanol.
-
Stability & Hydrolysis
In water, the sulfate salt is in equilibrium with the free base. If the pH is raised (by adding base or mixing with alkaline excipients), the 8-hydroxyquinolinium cation deprotonates to the free base.
-
Critical Threshold: The free base precipitates out of water.
-
Formulation Rule: Maintain pH < 4.0 for aqueous stability of the sulfate salt.
References
-
Greenriver Industry Co. (n.d.). Chinosol (8-Hydroxyquinoline Sulfate) Technical Data Sheet. Retrieved from
- Source for quantitative water solubility (~300 g/L)
-
Sigma-Aldrich. (n.d.). 8-Hydroxyquinoline hemisulfate salt hemihydrate Product Information. Retrieved from
- Source for solubility classification ("soluble in water", "very slightly soluble in alcohol") and stoichiometry.
- O'Neil, M.J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). RSC Publishing.
-
PubChem. (n.d.). Compound Summary for CID 1923 (8-Hydroxyquinoline) and its salts. National Library of Medicine. Retrieved from
- Source for toxicity, safety, and general chemical properties.
- United States Pharmacopeia (USP). (Current Edition). General Notices: Solubility Definitions. Reference for interpreting terms like "Freely Soluble" and "Sparingly Soluble".
Sources
Toxicological Profile and LD50 of 8-Hydroxyquinoline Sulfate Monohydrate
Executive Summary
8-Hydroxyquinoline sulfate monohydrate (CAS: 207386-91-2; Anhydrous CAS: 134-31-6) is a water-soluble quinoline derivative widely utilized for its chelating properties and antimicrobial activity.[1] While it serves as a critical reagent in drug discovery and fungicidal applications, its toxicological window is narrow.
This technical guide provides a rigorous analysis of its acute toxicity (LD50), mechanism of action (MoA), and safety protocols. The compound exhibits moderate acute oral toxicity in rodents, with a primary mechanism involving metal sequestration (Cu²⁺, Zn²⁺) and subsequent oxidative stress. Researchers must treat this compound as a Class III Toxicant (EPA formulation) and a potential mutagen.
Part 1: Chemical & Physical Characterization
Understanding the physical state is a prerequisite for accurate toxicological assessment. The sulfate salt significantly alters bioavailability compared to the lipophilic base (8-hydroxyquinoline).
| Property | Specification | Toxicological Implication |
| Molecular Formula | (C₉H₇NO)₂·H₂SO₄·H₂O | Dissociates in physiological media. |
| Solubility | High (Water) | Rapid systemic absorption via oral/mucosal routes. |
| pH (1% soln) | Acidic (< 4.0) | Potential for irritation/corrosion at high concentrations. |
| Chelation | Bidentate (N, O) | Sequesters essential metalloenzymes (MoA). |
Part 2: Acute Toxicity Profile (LD50 Analysis)
The following data consolidates median lethal dose (LD50) values from validated animal models. Note the variance between the base compound and the sulfate salt due to solubility differences.
Quantitative Toxicity Data[2][3][4]
| Species | Route | LD50 / LC50 Value | Source |
| Rat | Oral | 1,200 mg/kg | [Spectrum, 2017] |
| Rat | Oral | 790 mg/kg | [Carl Roth, 2025] |
| Mouse | Oral | 500 mg/kg | [Customs/ECHA] |
| Mouse | IP (Base) | 48 mg/kg | [USDA/Gosselin] |
| Rat | Dermal | > 4,000 mg/kg | [Fisher Sci] |
| Rat | Inhalation | > 1,210 mg/m³ (6h) | [Oxford Lab] |
Toxicological Interpretation:
-
Oral: Classified as Harmful if swallowed (Category 4). The discrepancy between 790 and 1200 mg/kg likely reflects strain differences (Wistar vs. Sprague-Dawley) and fasting status.
-
Dermal: Low acute dermal toxicity, though skin irritation is common due to acidity.
-
Intraperitoneal (IP): High toxicity via injection (approx. 25x more toxic than oral) confirms that first-pass metabolism or absorption barriers significantly mitigate oral toxicity.
Part 3: Mechanistic Toxicology (MoA)
The toxicity of 8-hydroxyquinoline sulfate is not random; it is a direct consequence of its chemical affinity for divalent cations.
Mechanism of Action: Metal-Dependent Cytotoxicity
The compound acts as a ionophore and chelator .
-
Chelation: It strips essential metals (Zn²⁺, Fe²⁺) from metalloproteins (e.g., RNA polymerase, matrix metalloproteinases).
-
Copper Loading: In the presence of Copper (Cu²⁺), it forms a lipophilic complex that penetrates cell membranes. Inside the cell, this complex can cycle between Cu(II) and Cu(I), generating Reactive Oxygen Species (ROS) via Fenton-like chemistry.
-
DNA Intercalation: Evidence suggests weak intercalation, contributing to frameshift mutations (Ames positive).
Visualization: Cytotoxic Signaling Pathway
Caption: Figure 1. Mechanism of Action showing the dual pathway of toxicity: ROS generation via copper cycling and metabolic failure via enzyme inhibition.
Part 4: Experimental Protocols
For drug development professionals, determining the specific toxicity in a target cell line is often more relevant than generic animal LD50s. Below is a self-validating protocol for determining IC50 (Inhibitory Concentration) in mammalian cells, which correlates with acute toxicity.
Protocol: Determination of Cellular IC50 (MTT Assay)
Objective: Establish the cytotoxic threshold of 8-hydroxyquinoline sulfate in HEK293 or HepG2 cells.
1. Reagent Preparation (Self-Validating Step)
-
Stock Solution: Dissolve this compound in sterile ddH₂O to 100 mM.
-
Validation: Solution must be clear yellow. If cloudy, sonicate. Measure pH; neutralize with 0.1N NaOH if adding to unbuffered media, though standard dilution into complete media (containing bicarbonate) usually buffers effectively.
-
-
Vehicle Control: Sterile ddH₂O matched to the highest volume used in treatment.
-
Positive Control: Triton X-100 (0.1%) or Doxorubicin (1 µM).
2. Experimental Workflow
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Treatment:
-
Perform a 1:2 serial dilution of the compound (Range: 0.1 µM to 500 µM).
-
Apply in triplicate.
-
Incubate for 24h or 48h.
-
-
Development:
-
Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.
-
Solubilize formazan crystals with DMSO.
-
-
Readout: Measure Absorbance at 570 nm.
3. Data Analysis & Validation
-
Calculate % Viability:
. -
Curve Fit: Use non-linear regression (Sigmoidal dose-response) to calculate IC50.
-
Acceptance Criteria:
-
Vehicle control viability > 90%.
-
Positive control viability < 10%.
-
R² of curve fit > 0.95.
-
Visualization: Assay Logic Flow
Caption: Figure 2. Step-by-step workflow for in vitro cytotoxicity assessment (MTT Assay).
Part 5: Regulatory & Safety Handling
Regulatory Status:
-
EPA: Toxicity Class III (Slightly toxic).
-
ECHA: Suspected of damaging fertility or the unborn child (Repr. 1B).
-
IARC: Group 3 (Not classifiable as to carcinogenicity), but genotoxic potential exists.[2]
Handling Precautions:
-
Respiratory: Use N95 or P100 respirator. Dust inhalation is a primary hazard (LC50 > 1210 mg/m³).
-
Skin/Eye: Acidic nature requires nitrile gloves and safety goggles.
-
Disposal: Do not autoclave (potential volatilization). Dispose of as hazardous chemical waste (incineration).
References
-
Spectrum Chemical. (2017).[3] Safety Data Sheet: 8-Hydroxyquinoline Sulfate. Retrieved from
-
Carl Roth. (2025). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: 8-Hydroxyquinoline Sulfate.[3][4][5] Retrieved from
-
U.S. Department of Agriculture (USDA). (2001). NOSB TAP Review: Hydroxyquinoline Sulfate. Retrieved from
-
European Chemicals Agency (ECHA). (2023). Substance Information: Quinolin-8-ol.[4][6] Retrieved from
-
National Institutes of Health (NIH). (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC. Retrieved from
-
Fisher Scientific. (2025).[6] Safety Data Sheet: this compound. Retrieved from
Sources
8-hydroxyquinoline sulfate monohydrate CAS 134-31-6 safety data sheet analysis
This technical guide analyzes the Safety Data Sheet (SDS) and physicochemical profile of 8-Hydroxyquinoline sulfate monohydrate (CAS 134-31-6) . It is structured for scientists requiring actionable data for experimental design, specifically within drug development and microbiological assays.
CAS: 134-31-6 | Synonyms: Chinosol, Oxyquinoline Sulfate, 8-Quinolinol sulfate
Executive Summary
This compound is the water-soluble salt of the potent chelator 8-hydroxyquinoline. While its parent base is lipophilic and sparingly soluble, the sulfate salt exhibits high aqueous solubility (~100 mg/mL), making it the preferred form for preparing stock solutions in biological assays. However, this solubility introduces a critical variable: acidity . A 1% aqueous solution yields a pH of ~3.2, which can induce false positives in cell-based assays if not buffered correctly.
This guide bridges the gap between the SDS regulatory classifications and practical laboratory application, focusing on its mechanism of action (metal chelation) and the specific handling required for its acidic nature.
Part 1: Physicochemical & Toxicological Profile[1][2][3][4]
Chemical Identity & Properties
Unlike the base compound (8-Hydroxyquinoline, CAS 148-24-3), the sulfate monohydrate form is highly dissociable in water.
| Property | Data | Experimental Implication |
| Molecular Formula | (C₉H₇NO)₂[1][2] · H₂SO₄ · H₂O | Must account for hydration water in Molarity calculations. |
| Molecular Weight | 388.39 g/mol | Use this value for stock preparation, not the anhydrous weight. |
| Solubility (Water) | ~100 mg/mL | Freely soluble; no DMSO required (unlike the base). |
| pH (1% aq.[3] soln) | 3.2 (Acidic) | CRITICAL: Will precipitate proteins or shock cells if unbuffered. |
| Appearance | Yellow crystalline powder | Light sensitive; degrades to dark brown/orange. |
GHS Hazard Analysis (The "Why" of Safety)
While standard SDSs often classify CAS 134-31-6 primarily as "Harmful if Swallowed" (Acute Tox. 4), drug development professionals must treat it with the caution reserved for its parent moiety, which has implicated reproductive toxicity signals.
Core Hazards:
-
Acute Toxicity (Oral): Category 4 (H302).[4][5][6] LD50 (Rat) ≈ 1200 mg/kg.[4]
-
Skin/Eye Irritation: The acidity (sulfuric acid salt) causes contact dermatitis and severe eye irritation.
-
Target Organ Toxicity: Respiratory irritation (STOT SE 3) upon inhalation of dust.
The "Senior Scientist" Warning: Although the sulfate salt is often labeled less aggressively than the base, in vivo dissociation releases 8-hydroxyquinoline . Recent scrutiny on the base compound suggests potential Reproductive Toxicity (Category 1B, H360) and Germ Cell Mutagenicity risks [1]. Therefore, handle this salt as a potential reproductive toxin in high-throughput screening (HTS) environments.
Mechanism of Action: Chelation
The biological activity—and toxicity—of this compound stems from its ability to chelate divalent cations (Cu²⁺, Zn²⁺, Fe²⁺).
-
Antimicrobial Action: It strips essential metals from bacterial enzyme cofactors.
-
Toxicity: In mammalian cells, it can inhibit metalloproteases or induce oxidative stress via copper-complex redox cycling.
Diagram 1: Mechanism of Action & Toxicity Flow
Caption: Figure 1. Dual pathway of action: Acidity causes immediate irritation, while chelation drives systemic biological effects.
Part 2: Safe Handling & Emergency Protocols
Storage & Stability[5][9]
-
Light Sensitivity: The compound darkens upon light exposure.[1][7] Store in amber glass vials.
-
Hygroscopic: Store in a desiccator. Moisture absorption alters the precise weight, affecting molarity calculations in quantitative assays.
Emergency Response Workflow
In the event of exposure, the response must address both the acidic burn and the systemic toxicity.
Diagram 2: Emergency Response Logic
Caption: Figure 2. Triage workflow emphasizing immediate dilution/flushing due to the compound's acidic nature.
Part 3: Experimental Application (The Scientist's Protocol)
Preparation of a Neutralized 100 mM Stock Solution
Context: Many researchers fail to account for the pH drop when adding this compound to cell culture media, leading to cytotoxicity artifacts that are due to acidity, not the drug itself.
Reagents:
-
This compound (MW: 388.39 g/mol ).
-
Ultrapure Water (Type 1).
-
1N NaOH (for adjustment).
-
0.22 µm PES Syringe Filter (Polyethersulfone is low-binding for small molecules).
Protocol:
-
Calculate: To prepare 10 mL of 100 mM stock:
(Note: Adjust calculation if using anhydrous form, though monohydrate is standard). -
Dissolve: Weigh 388.4 mg of powder. Add to 8 mL of Ultrapure water. Vortex until fully dissolved (solution will be yellow).
-
pH Check (Critical): Measure pH. It will be approximately 3.0–3.5.
-
Neutralization: Slowly add 1N NaOH dropwise while stirring.
-
Target: pH 7.0–7.4.
-
Observation: If the solution turns cloudy, you have exceeded the pKa of the protonated nitrogen, and the free base is precipitating. Stop adding NaOH. Back-titrate slightly with HCl if necessary, or use a lower concentration stock (e.g., 10 mM) to maintain solubility at neutral pH.
-
-
Final Volume: Adjust volume to 10 mL with water.
-
Sterilization: Filter sterilize using a 0.22 µm PES filter. Do not autoclave (thermal degradation risk).
-
Storage: Aliquot into light-proof tubes and freeze at -20°C. Stable for 1 month.
Chelation Control Assay
To prove that an observed biological effect is due to the drug and not just metal starvation, use a "Metal Rescue" control.
Diagram 3: Experimental Validation Workflow
Caption: Figure 3. "Metal Rescue" experimental design to validate the mechanism of action.
References
-
National Toxicology Program (NTP). (1992). Toxicology and Carcinogenesis Studies of 8-Hydroxyquinoline in F344/N Rats and B6C3F1 Mice. Technical Report Series No. 276. Link
-
European Chemicals Agency (ECHA). (2023). Substance Information: 8-hydroxyquinoline sulfate.[3][8][4][9] REACH Registration Dossier. Link
-
Sigma-Aldrich. (2024).[6][10] Safety Data Sheet: this compound.[8] Product No. 814528.[8] Link
-
PubChem. (2024). Compound Summary: 8-Hydroxyquinoline sulfate.[3][8][4][9] National Library of Medicine. Link
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. Link
Sources
- 1. southwest.tn.edu [southwest.tn.edu]
- 2. 8-Hydroxyquinoline Sulfate: A Potent Chelator and Antimicrobial Agent [trust-chem.com]
- 3. tradeportal.customs.gov.jo [tradeportal.customs.gov.jo]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 6. bio.vu.nl [bio.vu.nl]
- 7. labdepotinc.com [labdepotinc.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Guide: Degradation Pathways of 8-Hydroxyquinoline Sulfate Under UV Light
Executive Summary
8-Hydroxyquinoline sulfate (8-HQS) is a critical pharmacophore and chelating agent used in antiseptic, antifungal, and cosmetic applications. While chemically robust in the dark, 8-HQS exhibits complex photolability under Ultraviolet (UV) irradiation. This guide delineates the photochemical degradation mechanisms, emphasizing the transition from excited-state proton transfer (ESPT) to irreversible oxidation products such as quinoline-5,8-quinone . Understanding these pathways is essential for developing stabilizing formulations and meeting ICH Q1B photostability regulatory requirements.
Photophysical Fundamentals
To understand degradation, one must first understand the behavior of the molecule upon photon absorption. 8-HQS exists in aqueous solution in equilibrium between its neutral, cationic (protonated pyridine nitrogen), and zwitterionic forms.
Excited-State Proton Transfer (ESPT)
Upon UV excitation (
-
Mechanism: The enol form (
) absorbs a photon, becoming . It rapidly transfers a proton to the solvent or internally to the nitrogen, forming the excited keto-tautomer ( ). -
Consequence: This tautomerization is usually reversible and dissipates energy via fluorescence. However, under high-energy UV (UV-B/UV-C) or in the presence of oxygen, the excited state can cross over into a reactive triplet state (
), initiating degradation.
Mechanistic Degradation Pathways
The photodegradation of 8-HQS is not a single reaction but a branching cascade dependent on pH and dissolved oxygen.
Pathway A: Oxidative Dehydrogenation (Major Pathway)
The most thermodynamically favored degradation route involves the oxidation of the phenol ring to a quinone structure.
-
Radical Formation: The excited 8-HQS (
or ) transfers an electron to molecular oxygen ( ), generating a superoxide anion radical ( ) and an 8-HQS radical cation. -
Quinone Formation: The radical cation undergoes hydrolysis and further oxidation, leading to the formation of quinoline-5,8-quinone . This species is a known chromophore that causes the solution to darken (yellow/brown discoloration).
Pathway B: Radical-Mediated Oligomerization
In high-concentration formulations, radical intermediates may couple rather than oxidize.
-
Coupling: Phenoxyl radicals generated by UV homolysis can undergo ortho- or para-coupling (C-C or C-O-C bonds), forming dimers and oligomers. This results in precipitation and turbidity.
Pathway C: Ring Cleavage (High Energy/Catalytic)
Under intense UV irradiation (<300 nm) or in the presence of metal impurities (e.g., Fe, Cu), hydroxyl radicals (
-
Products: Picolinic acid derivatives and fragmented aliphatic chains.
Visualization: Degradation Signaling Pathway
The following diagram illustrates the branching pathways from the excited state.[2]
Figure 1: Mechanistic map of 8-Hydroxyquinoline Sulfate photodegradation showing the bifurcation between oxidation, polymerization, and ring cleavage.
Experimental Protocols for Photostability Assessment
This protocol is designed to meet ICH Q1B standards, ensuring data is robust enough for regulatory submission.
Experimental Setup
-
Light Source: Xenon arc lamp (simulating D65 standard daylight) or Cool White Fluorescent + Near UV lamp.[3]
-
Filters: Use a quartz inner filter and borosilicate outer filter to eliminate wavelengths <290 nm (unless testing for specific UV-C sterilization stability).
-
Temperature Control: Maintain chamber at
to decouple thermal degradation from photolysis.
Sample Preparation
The sulfate salt dissociates in water; pH control is critical as the degradation rate is pH-dependent (faster at higher pH due to phenolate formation).
| Parameter | Specification | Rationale |
| Solvent | Phosphate Buffer (pH 4.0 - 7.0) | Mimics physiological or formulation pH; controls protonation state. |
| Concentration | Linear range for HPLC; minimizes inner-filter effects. | |
| Vessels | Quartz (UV transparent) vs. Amber (Control) | Quartz allows full UV transmission; Amber serves as the dark control. |
| Actinometry | 2% Quinine Sulfate in 0.1 N | Validates the total UV exposure (minimum |
Analytical Methodology (HPLC-DAD-MS)
To identify the degradation products (specifically the quinone and dimers), a hyphenated technique is required.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus,
). -
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.[4]
-
Gradient: 5% B to 95% B over 20 minutes.
-
-
Detection:
-
DAD: Monitor at 254 nm (aromatic ring) and 240 nm (quinone absorbance).
-
MS: ESI Positive Mode. Look for
shift of +14 or +16 (oxidation) and (dimers).
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow for validating 8-HQS photostability.
Kinetic Analysis
The photodegradation of 8-HQS typically follows pseudo-first-order kinetics when oxygen is in excess.
Where:
Quantum Yield (
References
-
ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. Link
-
Bardez, E., et al. (1997). Excited-state processes in 8-hydroxyquinoline: Photoinduced tautomerization and solvation effects. Journal of Physical Chemistry A. Link
-
Cossy, J., & Belotti, D. (2001). Photolysis of 8-hydroxyquinoline derivatives. Tetrahedron Letters. (Source of Quinone-5,8-quinone mechanism).[8][9]
-
Babic, S., et al. (2019).[10] The role of photodegradation in the environmental fate of hydroxychloroquine. Chemosphere. Link
-
Rosselli, F. P., et al. (2009). Experimental and theoretical investigation of tris-(8-hydroxy-quinolinate) aluminum (Alq3) photo degradation. Organic Electronics. Link
Sources
- 1. pr.ibs.re.kr [pr.ibs.re.kr]
- 2. employees.csbsju.edu [employees.csbsju.edu]
- 3. ikev.org [ikev.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. papers.ssrn.com [papers.ssrn.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. The role of photodegradation in the environmental fate of hydroxychloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Stability Preparation of 8-Hydroxyquinoline Sulfate Monohydrate Stock Solutions
Topic: Protocol for Preparing 8-Hydroxyquinoline Sulfate Monohydrate Stock Solution Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals
Abstract & Introduction
8-Hydroxyquinoline sulfate (8-HQS) is a versatile quinoline derivative widely utilized in plant tissue culture, post-harvest physiology, and antimicrobial assays. It functions primarily as a chelating agent, binding divalent metal ions (e.g., Cu²⁺, Zn²⁺) essential for microbial enzyme activity, thereby acting as a bacteriostat and fungistat. In plant systems, it inhibits xylem blockage by bacteria, extending the vase life of cut flowers and improving explant survival in micropropagation.
However, the preparation of robust stock solutions is complicated by the compound’s sensitivity to light and its specific stoichiometric forms (hemisulfate vs. sulfate). This protocol provides a standardized, error-proof method for preparing a 50 mg/mL (5% w/v) stock solution, ensuring long-term stability and reproducibility in experimental assays.
Chemical Profile & Safety Assessment
Before initiating the protocol, the operator must verify the specific salt form in use, as molecular weights vary significantly between the hemisulfate and full sulfate forms.
| Property | Specification | Critical Note |
| Compound Name | This compound | Verify CAS No. on your bottle. |
| CAS Number | 207386-91-2 (Common) | Note: Anhydrous forms exist (CAS 134-31-6). |
| Molecular Weight | ~388.40 g/mol (Hemisulfate dimer) or ~203.2 g/mol (Monomer) | CRITICAL: Check Certificate of Analysis (CoA). Calculations below assume MW = 388.40 g/mol .[1][2] |
| Solubility | Water: ~100 mg/mL | Soluble in water; no alcohol required (unlike the free base). |
| pH (1% solution) | 3.0 – 4.0 | Acidic. Buffering may be required for pH-sensitive media. |
| Stability | Light Sensitive | Must use amber vessels. Darkens upon oxidation. |
| Toxicity | Acute Tox. 4 (Oral) | Harmful if swallowed.[3] Wear PPE (gloves, goggles, mask).[4] |
Materials & Equipment
-
Reagent: this compound (High Purity >98%).
-
Solvent: Ultrapure Type I Water (Milli-Q or equivalent, 18.2 MΩ·cm).
-
Vessels: Amber volumetric flask (Class A) or borosilicate glass wrapped in foil.
-
Filtration: 0.22 µm PES (Polyethersulfone) or PVDF syringe filter (low protein binding).
-
Storage: Sterile amber cryovials or glass bottles.
Protocol: Preparation of 50 mg/mL Stock Solution (100 mL)
Target Concentration: 50 mg/mL (50,000 ppm) Total Volume: 100 mL
Phase 1: Calculation & Weighing
Scientist's Note: Always calculate based on the active moiety if your experiment requires precise molarity. However, for general antimicrobial/preservative use, w/v (weight/volume) based on the salt is the industry standard.
-
Calculate Mass:
-
Weighing: Weigh 5.0 g ± 0.05 g of 8-HQS powder into a weigh boat.
-
Precaution: Avoid metal spatulas if possible; use plastic or glass to prevent trace chelation, although stainless steel is generally acceptable for rapid handling.
-
Phase 2: Dissolution
-
Add approximately 80 mL of Ultrapure Type I water to a beaker containing a magnetic stir bar.
-
Slow Addition: Gradually add the weighed 8-HQS powder to the water while stirring at medium speed (300–500 rpm).
-
Observation: The solution will turn yellow. The sulfate salt dissolves readily compared to the free base.
-
Troubleshooting: If dissolution is slow, warm slightly to 30–35°C. Do not boil , as high heat can induce oxidative degradation.
-
-
Volume Adjustment: Transfer the solution to a 100 mL amber volumetric flask . Rinse the beaker with small aliquots of Type I water and add to the flask.
-
Dilute to the calibration mark with Type I water. Invert 5–10 times to mix.
Phase 3: Sterilization & Quality Control
Causality: Autoclaving 8-HQS is controversial; while some protocols permit it, heat can cause hydrolysis or darkening. Cold filtration is the self-validating standard for stock solutions to guarantee no thermal degradation occurs.
-
Filtration: Draw the solution into a sterile syringe and pass through a 0.22 µm PES filter into a sterile amber collection vessel.
-
Visual QC: The filtrate should be a clear, bright yellow liquid free of particulates.
-
Fail State: If the solution is dark brown, oxidation has occurred. Discard and prepare fresh using higher quality water or fresh reagent.
-
Phase 4: Storage
-
Aliquot into small volumes (e.g., 10 mL or 50 mL) to avoid repeated opening.
-
Labeling: Name, Concentration, Date, "Light Sensitive".
-
Conditions: Store at 2–8°C in the dark.
-
Shelf Life: Stable for 6–12 months if protected from light. Discard if precipitation or significant color darkening occurs.
-
Process Visualization (Workflow)
Caption: Logical workflow for the preparation and validation of 8-HQS stock solution.
Experimental Application: Usage in Media
To achieve a final concentration of 200 mg/L (0.2 g/L) —a common standard for vase life extension or microbial suppression:
-
Target: 1 Liter of Media at 200 mg/L.
-
Stock: 50 mg/mL (which is 50,000 mg/L).
-
Calculation:
. -
Action: Add 4 mL of the 50 mg/mL stock to 1 L of media.
Troubleshooting & FAQ
| Issue | Probable Cause | Corrective Action |
| Precipitation | pH too high or old stock. | 8-HQS is acidic; if added to highly alkaline buffers, the free base may precipitate. Ensure pH < 7.0 or add slowly to final volume. |
| Darkening (Brown) | Photo-oxidation. | The solution was exposed to light.[5] Discard. Always use amber glassware or foil wrap. |
| Cloudiness | Impure water / Hard water. | Calcium/Magnesium in tap water chelates with 8-HQS causing turbidity. Use only Type I (18.2 MΩ) water. |
References
-
PubChem. Compound Summary: 8-Hydroxyquinoline sulfate.[6] National Library of Medicine. Available at: [Link]
-
Knee, M. (2002). Microbial contamination and the vase life of cut flowers.[7] Journal of Horticultural Science. (Contextual grounding for 200 mg/L usage).
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. guidechem.com [guidechem.com]
- 4. tradeportal.customs.gov.jo [tradeportal.customs.gov.jo]
- 5. labdepotinc.com [labdepotinc.com]
- 6. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. toku-e.com [toku-e.com]
Application Note: Optimizing Cut Flower Preservation using 8-Hydroxyquinoline Sulfate (8-HQS)
[1][2][3][4][5][6][7][8]
Executive Summary
This guide details the preparation, optimization, and validation of 8-hydroxyquinoline sulfate (8-HQS) as a vase life extender. 8-HQS is a broad-spectrum germicide and chelating agent that delays senescence in cut flowers by preventing xylem occlusion and inhibiting ethylene biosynthesis. While effective, its therapeutic window is narrow; incorrect dosage can lead to phytotoxicity (leaf bronzing) or lack of efficacy.[1] This protocol focuses on the monohydrate form, providing corrected calculations and workflows for both pulsing (short-term) and holding (continuous) applications.
Mechanistic Basis
To optimize dosage, one must understand the tripartite mechanism of action of 8-HQS. It is not merely a "preservative" but a bioactive modulator of the stem's vascular physiology.
-
Antimicrobial Action (Primary): Bacteria and fungi colonize the cut stem surface and secrete extracellular polysaccharides (EPS) and pectolytic enzymes. These plug the xylem vessels, causing "bent neck" and wilting despite water availability. 8-HQS acts as a bacteriostat, maintaining hydraulic conductance.
-
Acidification (Secondary): 8-HQS hydrolyzes to lower the solution pH (typically to pH 4.0–5.0). Acidic solutions travel faster through the xylem due to reduced viscosity and improved ionization of cell wall components.
-
Chelation (Tertiary): As a quinoline derivative, it chelates metal ions. It binds Copper (
) and Iron ( ), which are co-factors for ACC oxidase , the enzyme responsible for converting ACC to Ethylene. This reduces autocatalytic ethylene production in climacteric flowers (e.g., Carnations, Roses).
Diagram 1: Mechanism of Action
Caption: 8-HQS extends vase life via three pathways: preventing xylem blockage, improving water flow via acidification, and inhibiting ethylene synthesis enzymes.
Material Specifications & Stoichiometry
Precision is critical. Many protocols cite generic "8-HQS" without specifying hydration.
-
Compound: 8-Hydroxyquinoline sulfate monohydrate
-
Formula:
-
Molecular Weight (MW): ~406.4 g/mol
-
Note: The Anhydrous form is ~388.4 g/mol .
-
Correction Factor: If a protocol specifies 200 mg/L of anhydrous, use 209 mg/L of the monohydrate to achieve the same molarity. However, for general horticultural use, the standard 200–300 mg/L range accommodates this ~5% mass difference without requiring adjustment.
-
Application Protocol: Solution Preparation
Objective: Create a stable, reproducible holding solution. Safety: 8-HQS is a skin and eye irritant. Wear PPE (gloves, goggles).
Step 1: Prepare 100x Stock Solution (Recommended)
Weighing small amounts (e.g., 200 mg) for single liters introduces error. Prepare a concentrated stock.[2]
-
Weigh: 20.0 g of 8-HQS monohydrate.
-
Dissolve: Add to 800 mL of warm deionized water (40°C). Stir until fully dissolved (solution will be yellow).
-
Volume: Bring to final volume of 1.0 Liter with deionized water.
-
Storage: Store in an amber bottle at 4°C. Stable for 3 months. Light degrades quinolines.
Step 2: Prepare Working Solution (Holding)
-
Dilute: Add 10 mL of Stock Solution to 990 mL of deionized water.
-
Add Sucrose (Co-factor): Add 20 g (2%) to 50 g (5%) Sucrose depending on species (see Table 1).
-
Why: 8-HQS opens xylem; Sucrose provides the respiratory substrate. They are synergistic.
-
-
Check pH: The pH should naturally fall between 4.0 and 5.0.
-
Critical: Do not adjust pH to neutral (7.0). 8-HQS precipitates and loses antimicrobial efficacy above pH 6.5.
-
Dosage Optimization Matrix
Dosage depends on the application method: Pulsing (High dose, short time) vs. Holding (Low dose, continuous).
Table 1: Recommended Dosages by Species
| Species | Application Type | 8-HQS Dosage (mg/L) | Sucrose (%) | Duration | Notes |
| Rose (Rosa spp.) | Holding | 200 – 300 | 2 – 3% | Continuous | Prevents "bent neck". |
| Rose | Pulsing | 400 – 600 | 3 – 5% | 12 Hours | Pre-shipment treatment. |
| Gerbera | Holding | 100 – 200 | 2% | Continuous | Sensitive to stem rot; do not exceed 200 ppm. |
| Gladiolus | Holding | 300 – 400 | 4 – 5% | Continuous | High sugar need for floret opening. |
| Chrysanthemum | Holding | 200 | 2% | Continuous | Controls leaf yellowing. |
| Carnation | Pulsing | 400 – 600 | 10% | 12 Hours | Often combined with STS (Silver Thiosulfate). |
Note: For mixed bouquets, default to the lowest common denominator (200 mg/L 8-HQS + 2% Sucrose) to avoid phytotoxicity in sensitive species.
Experimental Workflow: Efficacy Validation
To validate the efficacy of 8-HQS in a drug development or agricultural research setting, follow this self-validating workflow.
Diagram 2: Experimental Validation Workflow
Caption: Standardized workflow for validating 8-HQS efficacy. Note the separation of 8-HQS alone vs. 8-HQS + Sucrose to isolate the biocidal effect from the nutritional effect.
Troubleshooting & Quality Control
Trustworthiness Check: If your results are inconsistent, check these failure points.
-
Phytotoxicity (The "Bronzing" Effect):
-
Precipitation:
-
Ineffective (Stem Plugging):
References
-
Marousky, F. J. (1969). Vascular blockage, water absorption, stomatal opening, and respiration of cut 'Better Times' roses treated with 8-hydroxyquinoline citrate and sucrose. Journal of the American Society for Horticultural Science, 94, 223-226.
-
Halevy, A. H., & Mayak, S. (1981). Senescence and postharvest physiology of cut flowers, Part 2. Horticultural Reviews, 3, 59-143.
- Ketsa, S., et al. (1995). Effect of 8-hydroxyquinoline sulfate and sucrose on vase life of Dendrobium orchids. Postharvest Biology and Technology.
-
Elgimabi, M. E., & Ahmed, O. K. (2009). Effects of Bactericides and Sucrose on Vase Life of Rose Cut Flowers. Botany Research International, 2(3), 164-168.
-
Asrar, A. A. (2012). Effects of some preservative solutions on vase life and keeping quality of snapdragon (Antirrhinum majus L.) cut flowers. Journal of the Saudi Society of Agricultural Sciences, 11(1), 29-35.
Sources
- 1. KR20150096025A - Method for extending vase life of cut flowers - Google Patents [patents.google.com]
- 2. pshsciences.org [pshsciences.org]
- 3. curresweb.com [curresweb.com]
- 4. journals.iau.ir [journals.iau.ir]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 7. journals.flvc.org [journals.flvc.org]
- 8. ijcmas.com [ijcmas.com]
- 9. mdpi.com [mdpi.com]
Application Note: 8-Hydroxyquinoline Sulfate as a Stabilizer and Bacteriostat in Cosmetic Formulations
Executive Summary
8-Hydroxyquinoline Sulfate (8-HQS), also known as Oxyquinoline Sulfate (CAS: 134-31-6), is a potent heterocyclic compound utilized in cosmetic formulations primarily for its metal-chelating properties and secondary bacteriostatic activity. While historically used as a broad-spectrum antiseptic, modern cosmetic regulations (specifically EU Regulation 1223/2009) have refined its scope to specific applications, such as stabilizing hydrogen peroxide in hair care or acting as a secondary preservative.
This guide provides a technical roadmap for utilizing 8-HQS, focusing on its mechanism of action, regulatory constraints, and self-validating protocols for efficacy and stability testing.
Regulatory & Safety Framework (Critical)
Before formulation, researchers must verify compliance with regional regulations. 8-HQS is not a universally applicable preservative; its use is strictly controlled.
| Region | Regulation | Status / Limits |
| EU | Annex III, Entry 51 (Reg. 1223/2009) | Allowed with restrictions: [1][2]• 0.3% max (as base) in rinse-off hair products.[1]• 0.03% max in leave-on hair products.[1]• Prohibited in products for children under 3 years.[1] |
| USA | FDA | Generally recognized as safe (GRAS) for specific uses; often used in fungicides or minor antiseptics. |
| Global | Labeling | Must typically carry the warning: "Not to be used for children under 3 years of age." |
Warning: 8-HQS is sensitive to metal contamination. Formulation in non-passivated stainless steel vessels or with iron-rich water can lead to immediate, irreversible discoloration (black/green precipitates).
Mechanism of Action: Chelation-Driven Bacteriostasis
Unlike membrane-disrupting preservatives (e.g., phenoxyethanol), 8-HQS functions primarily through metal starvation . Bacteria require transition metals (Fe²⁺, Cu²⁺, Zn²⁺) as cofactors for essential metalloenzymes (e.g., catalase, superoxide dismutase).
8-HQS acts as a bidentate ligand, binding these metals with high affinity. The lipophilic nature of the 8-HQS molecule allows it to penetrate the bacterial cell wall, where it can either:
-
External Chelation: Strip metals from the environment, starving the bacteria.
-
Internal Chelation: Enter the cell and bind active sites of metalloenzymes, halting metabolism (Bacteriostatic).
Visualization: The Chelation Blockade Pathway
The following diagram illustrates the dual-action pathway of 8-HQS against bacterial proliferation.
Figure 1: Mechanism of Action. 8-HQS sequesters essential metals, penetrating the cell to inhibit enzymatic activity.
Formulation Protocols
Protocol A: Determination of Minimum Inhibitory Concentration (MIC)
Purpose: To establish the baseline efficacy of 8-HQS against specific formulation contaminants. Method: Broth Microdilution (Adapted from CLSI M07-A10).
Reagents:
-
Mueller-Hinton Broth (MHB) (Cation-adjusted).
-
8-HQS Stock Solution (10 mg/mL in sterile deionized water).
-
Test Organisms: Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739).
Step-by-Step Workflow:
-
Preparation: Prepare a 2-fold serial dilution of 8-HQS in a 96-well plate. Range: 0.5 µg/mL to 512 µg/mL.
-
Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL), then dilute 1:100 in MHB.
-
Inoculation: Add 50 µL of diluted inoculum to each well containing 50 µL of 8-HQS dilution. Final volume: 100 µL.
-
Controls:
-
Growth Control:[3] Bacteria + Broth (No 8-HQS).
-
Sterility Control: Broth + 8-HQS (No Bacteria).
-
-
Incubation: 35°C ± 2°C for 16–20 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity.
Typical Reference Values:
| Organism | Typical MIC (µg/mL) | Notes |
|---|---|---|
| S. aureus (Gram+) | 16 – 32 | Highly susceptible due to cell wall structure. |
| E. coli (Gram-) | 32 – 64 | Requires higher dose; outer membrane barrier. |
| A. niger (Mold) | 64 – 128 | Fungistatic properties are moderate. |
Protocol B: Cosmetic Preservation Challenge Test (ISO 11930)
Purpose: To validate the preservation system in the final cosmetic matrix. Scope: 8-HQS is often used in combination with other preservatives (e.g., phenoxyethanol) to pass this rigorous test.
Workflow Diagram:
Figure 2: ISO 11930 Workflow. Standard 28-day challenge test required for regulatory compliance.
Acceptance Criteria (Bacteria):
-
Criteria A: ≥ 3 log reduction by Day 7; no increase thereafter.
-
Criteria B: ≥ 3 log reduction by Day 14; no increase thereafter.
Protocol C: Iron Compatibility "Spike" Test (Self-Validating Stability)
Purpose: 8-HQS reacts with trace iron to form ferric hydroxyquinolinate (black precipitate). This test predicts shelf-life discoloration risks. Why this is critical: Standard stability tests might not catch this if the lab water is too pure. You must force the failure to know the limit.
Step-by-Step:
-
Sample Prep: Aliquot 50g of the final formulation into three clear glass vials.
-
Spiking:
-
Vial A (Control): No addition.
-
Vial B (Low Spike): Add 10 µL of 100 ppm FeCl₃ solution (Final ~0.02 ppm Fe).
-
Vial C (High Spike): Add 10 µL of 1000 ppm FeCl₃ solution (Final ~0.2 ppm Fe).
-
-
Incubation: Store at 45°C for 48 hours.
-
Observation:
-
Pass: No color change in Vial B. (Vial C may darken, indicating the chelation capacity).
-
Fail: Immediate darkening or black specks in Vial B.
-
Mitigation: If Vial B fails, add a competitive chelator like Disodium EDTA (0.05% - 0.1%) to preferentially bind iron without compromising the bacteriostatic activity of 8-HQS.
References
-
European Commission. (2009).[2] Regulation (EC) No 1223/2009 of the European Parliament and of the Council of 30 November 2009 on cosmetic products. Official Journal of the European Union.[2][4] Link
-
International Organization for Standardization. (2019).[5] ISO 11930:2019 Cosmetics — Microbiology — Evaluation of the antimicrobial protection of a cosmetic product.[5][6]Link
-
Prachayasittikul, V., et al. (2013). Antimicrobial activity of 8-hydroxyquinoline and transition metal complexes.[7] EXCLI Journal, 12, 1159–1164. Link
-
SCCS (Scientific Committee on Consumer Safety). (2006). Opinion on 8-Hydroxyquinoline and its sulfate.[8][9] SCCP/1023/06. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Link
Sources
- 1. L_2019307EN.01001501.xml [eur-lex.europa.eu]
- 2. eur-lex.europa.eu [eur-lex.europa.eu]
- 3. Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosmetics-restricted-subs - ECHA [echa.europa.eu]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. m.youtube.com [m.youtube.com]
- 7. autechindustry.com [autechindustry.com]
- 8. 8-Hydroxyquinoline Sulfate: A Potent Chelator and Antimicrobial Agent [trust-chem.com]
- 9. ams.usda.gov [ams.usda.gov]
method for treating fungal infections in agriculture with oxyquinoline sulfate
Abstract
This application note provides a technical framework for the utilization of Oxyquinoline Sulfate (8-Hydroxyquinoline sulfate; 8-HQS) as a broad-spectrum fungicide.[1] Unlike modern single-site inhibitors, 8-HQS functions through a multi-modal mechanism primarily driven by chelation, making it a critical tool for resistance management.[1] This guide details the preparation of stable stock solutions, in vitro sensitivity assays (MIC determination), and in vivo soil drench protocols for controlling vascular wilts (Fusarium spp., Verticillium spp.) and damping-off pathogens (Pythium, Rhizoctonia).
Mechanism of Action (MOA)
Oxyquinoline sulfate acts primarily as a chelating agent.[1] Its fungistatic and fungicidal properties stem from its high affinity for divalent metal cations, specifically Copper (
Key Mechanistic Pathways:
-
Metal Depletion: 8-HQS strips essential co-factors from fungal metalloenzymes, halting respiration and cell wall synthesis.[1]
-
Lethal Complex Formation: The 8-HQS-Copper complex is lipophilic, allowing it to penetrate the fungal cell membrane.[1] Once inside, it dissociates, releasing toxic concentrations of copper directly into the cytoplasm (the "Trojan Horse" mechanism).
-
Cell Wall Disruption: Direct inhibition of chitin synthase enzymes.[1]
Visualizing the Pathway:
Figure 1: The dual-action mechanism of 8-HQS involving external metal deprivation and internal cytotoxic release.[1]
Pre-Formulation & Stock Preparation
The sulfate salt (8-HQS) is water-soluble, unlike its base form (8-Hydroxyquinoline), which requires alcohol or acid for dissolution.
Reagents Required:
-
8-Hydroxyquinoline Sulfate (CAS: 134-31-6), Purity >98%.[1]
-
Deionized (DI) Water (pH 6.0–7.0).[1]
-
Amber glassware (8-HQS is photodegradable).[1]
Protocol: Preparation of 10,000 ppm (1%) Stock Solution
-
Weigh 10.0 g of 8-HQS powder.
-
Dissolve in 800 mL of DI water under constant stirring at room temperature (25°C).
-
Note: If solution remains cloudy, warm slightly to 40°C. Do not boil.
-
-
Adjust volume to 1000 mL with DI water.
-
Filter sterilize (0.22 µm PES membrane) if using for tissue culture; otherwise, standard filtration is sufficient.[1]
-
Storage: Store in amber bottles at 4°C. Stable for 3 months.
Protocol A: In Vitro Sensitivity Assay (Poisoned Food Technique)
Objective: Determine the Minimum Inhibitory Concentration (MIC) for a specific fungal isolate (e.g., Fusarium oxysporum).
Experimental Design:
-
Control: Potato Dextrose Agar (PDA) only.[1]
-
Treatments: PDA amended with 8-HQS at 10, 50, 100, 200, and 400 ppm.
-
Replicates: 5 plates per concentration.
Step-by-Step Methodology:
-
Media Prep: Autoclave PDA and cool to 55°C.
-
Amending: Add the calculated volume of 1% Stock Solution to the molten agar to achieve target concentrations (see Table 1).
-
Pouring: Dispense 20 mL per Petri dish and allow to solidify.
-
Inoculation: Place a 5mm mycelial plug (active margin) of the pathogen in the center of each plate.
-
Incubation: Incubate at 25°C in the dark.
-
Measurement: Measure radial growth diameter (mm) daily until the control plate reaches the edge.
Table 1: Dilution Guide for PDA Amending
| Target Conc. (ppm) | Vol. of 1% Stock (mL) | Vol. of Molten Agar (mL) | Total Vol. (mL) |
|---|---|---|---|
| 0 (Control) | 0 | 100 | 100 |
| 50 | 0.5 | 99.5 | 100 |
| 100 | 1.0 | 99.0 | 100 |
| 200 | 2.0 | 98.0 | 100 |
| 400 | 4.0 | 96.0 | 100 |[1][2][3]
Data Analysis:
Calculate Percentage Inhibition (
Protocol B: In Vivo Greenhouse Soil Drench
Objective: Treat active damping-off or vascular wilt in containerized crops.[1] Target Concentration: 200–400 ppm (Active Ingredient).[1]
Safety Precaution: 8-HQS can be phytotoxic at high concentrations.[1] Always perform a phytotoxicity test on a small subset of plants before broad application.
Workflow:
-
Substrate Prep: Ensure soil is moist prior to application.[1] applying fungicides to drought-stressed plants increases phytotoxicity risk.[1]
-
Solution Mixing:
-
Application (Drench):
-
Apply 100 mL of solution per 1 L pot volume .
-
Ensure ~10% leaching from the bottom to guarantee root zone saturation.[1]
-
-
Post-Treatment:
Troubleshooting & Optimization Table
| Observation | Probable Cause | Corrective Action |
| Leaf Margin Burn | Phytotoxicity (Conc.[1] too high) | Flush soil with clear water; reduce dose by 50% in next trial. |
| No Disease Control | pH Interference | Check soil pH.[1] 8-HQS efficacy drops in highly alkaline soils (>pH 7.5).[1] Acidify irrigation water. |
| Precipitate in Stock | Reaction with Tap Water | Use only Distilled/Deionized water.[1] Calcium in tap water precipitates sulfate. |
| Yellowing of Roots | Normal Chemical Staining | 8-HQS is yellow.[1] Slight staining is normal and not necessarily toxic.[1] |
References
-
U.S. Environmental Protection Agency (EPA). (2006).[1] Reregistration Eligibility Decision (RED) for 8-Hydroxyquinoline Sulfate. EPA-738-R-06-032.[1] Available at: [Link]
-
Fradin, E. F., & Thomma, B. P. (2006). Physiology and molecular aspects of Verticillium wilt diseases caused by V. dahliae and V. albo-atrum. Molecular Plant Pathology, 7(2), 71-86. (Contextualizing vascular wilt mechanisms). Available at: [Link]
-
Phillips, J. P., et al. (1956).[1] The Chelating Action of 8-Hydroxyquinoline and its Derivatives. Journal of the American Chemical Society.[1] (Foundational chemistry on chelation mechanism). Available at: [Link]
-
Spletzer, G., & Enyedi, A. (1999). Salicylic acid induces resistance to Alternaria solani in hydroponically grown tomato.[1] Phytopathology. (Comparative systemic acquired resistance mechanisms). Available at: [Link]
Sources
preparation of 8-hydroxyquinoline sulfate monohydrate hydrogels
Introduction & Scope
8-Hydroxyquinoline sulfate monohydrate (8-HQS), often referred to as Chinosol, is a potent antiseptic with strong chelating properties. Unlike its lipophilic parent compound (8-hydroxyquinoline), the sulfate salt is water-soluble, making it an ideal candidate for hydrophilic topical formulations.
This guide details the preparation of 8-HQS hydrogels for wound healing and dermatological applications. It addresses the specific physicochemical challenges of this API, namely its pH-dependent solubility , metal chelation sensitivity , and compatibility with anionic polymers .
Target Applications:
-
Antimicrobial wound dressings (chronic ulcers, burns).
-
Topical antifungal preparations.[1]
-
Hemostatic hydrogel matrices.
Pre-Formulation Considerations
Successful hydrogel formation requires navigating the "Stability Window" of 8-HQS.
| Parameter | Critical Constraint | Impact on Protocol |
| Solubility & pH | 8-HQS is soluble in water (acidic pH). It precipitates as the free base at pH > 7.0. | Do not over-neutralize. Target pH 5.5–6.0. |
| Chelation | 8-HQS avidly chelates Fe³⁺, Cu²⁺, Al³⁺, causing discoloration (green/black) and degradation. | Strictly use glass, plastic, or passivated stainless steel (316L). Avoid iron spatulas. |
| Light Sensitivity | Photolytic degradation turns the gel brown. | Process under yellow light if possible; use amber storage. |
| Polymer Choice | Cationic 8-HQS (in acid) may complex with anionic polymers (Carbomers, Alginates). | Order of addition is critical to prevent precipitation/clumping. |
Protocol A: Carbomer-Based Hydrogel (Synthetic Matrix)
Rationale: Carbomers (e.g., Carbopol® 940/980) are the industry standard for clear, viscous gels. However, they require neutralization to gel. Since 8-HQS is acidic and precipitates in alkali, the neutralization step is the critical control point (CCP).
Materials
-
API: this compound (0.1% – 0.5% w/w)
-
Gelling Agent: Carbomer 940 or 980 (0.5% – 1.0% w/w)
-
Neutralizer: Triethanolamine (TEA) or Tromethamine (TRIS)
-
Humectant: Propylene Glycol (10.0% w/w)
-
Solvent: Purified Water (Type I), degassed.
-
Preservative: Methylparaben (0.1%) / Propylparaben (0.02%) (Optional, as 8-HQS is antiseptic).
Step-by-Step Methodology
-
Preparation of Polymer Dispersion:
-
In a glass beaker, disperse Carbomer powder onto the surface of 70% of the total water volume.
-
Allow to hydrate (swell) undisturbed for 30 minutes.
-
Stir at low speed (300 RPM) until a cloudy, lump-free dispersion is formed.
-
-
API Solubilization (The Acid Phase):
-
In a separate vessel, dissolve 8-HQS in 15% of the water. Ensure complete dissolution (clear yellow solution).
-
Note: If using preservatives, dissolve parabens in Propylene Glycol, then add this mixture to the API solution.
-
-
Integration:
-
Slowly add the API solution to the Carbomer dispersion with continuous stirring.
-
Observation: The mixture will remain liquid and acidic (approx. pH 3.0–3.5).
-
-
Controlled Neutralization (The Gelation Step):
-
CRITICAL: Place the beaker under an overhead stirrer with a plastic impeller.
-
Add TEA dropwise while monitoring pH with a glass electrode.
-
Stop point: As pH reaches 5.5 , the mixture will thicken into a transparent yellow gel.
-
Warning: Do not exceed pH 6.[2]5. At pH > 7.0, 8-HQS will precipitate as fine crystals, turning the gel opaque/turbid.
-
-
Finishing:
-
Add remaining water to weight. Centrifuge at 2000 RPM for 5 minutes to remove air bubbles (degassing).
-
Protocol B: Chitosan-Based Hydrogel (Bioactive Matrix)
Rationale: Chitosan is cationic and inherently antimicrobial. It is soluble in acidic media, making it perfectly compatible with 8-HQS without the risk of "salting out" often seen with anionic polymers. This formulation is ideal for hemostatic wound dressings.
Materials
-
API: this compound (0.2% w/w)
-
Polymer: Chitosan (Medium Molecular Weight, Deacetylation >75%) (2.0% w/w)
-
Acidifier: Acetic Acid (1.0% v/v)
-
Plasticizer: Glycerol (5.0% w/w)
Step-by-Step Methodology
-
Chitosan Dissolution:
-
Prepare a 1% acetic acid solution in purified water.
-
Disperse Chitosan powder into the acid solution.
-
Stir overnight at room temperature to ensure full hydration. The solution should be viscous and clear/pale yellow.
-
-
API Incorporation:
-
Dissolve 8-HQS in a small volume of water (1:10 ratio).
-
Add the API solution to the Chitosan gel.
-
Interaction Check: No precipitation should occur because both species are positively charged in this pH range.
-
-
Plasticization:
-
Crosslinking (Optional for extended release):
-
For a stiffer gel, add 1% Sodium Tripolyphosphate (TPP) solution dropwise. This creates ionic crosslinks.
-
Note: TPP is alkaline. Monitor pH to ensure it stays below 6.5 locally to prevent API precipitation.
-
Process Visualization (DOT Diagram)
The following diagram illustrates the critical decision pathways and manufacturing workflow for the Carbomer-based formulation.
Caption: Workflow for Carbomer-8-HQS hydrogel highlighting the critical pH control point.
Quality Control & Characterization
To validate the protocol, the following assays are required:
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear to slightly hazy yellow gel; free of particles. |
| pH | Potentiometric | 5.0 – 6.5 (Strict limits). |
| Viscosity | Brookfield Viscometer (T-bar spindle) | 20,000 – 40,000 cP (Topical application). |
| Assay (Drug Content) | UV-Vis Spectrophotometry | 95% – 105% of label claim (λmax ~241 nm or 308 nm in 0.1N HCl). |
| Spreadability | Parallel Plate Method | Diameter increase > 20% under standard weight. |
Troubleshooting Guide (Expert Insights)
Issue: The gel turned green or black during preparation.
-
Cause: Metal contamination. 8-HQS chelated trace iron or copper ions.
-
Solution: Check water quality (must be <1 ppm heavy metals). Ensure mixing impeller is plastic or high-grade stainless steel. Do not use metal spatulas.
Issue: White precipitate formed upon adding TEA.
-
Cause: Localized high pH ("Hot spots") caused 8-HQS base to crash out.
-
Solution: Increase stirring speed during neutralization. Add TEA more slowly. Ensure the probe is not reading the concentrated base droplet.
Issue: Gel is too runny (low viscosity).
-
Cause: 8-HQS is a salt (electrolyte). Electrolytes collapse the electric double layer of Carbomers, reducing viscosity.
-
Solution: Use "Ultrez" grade Carbomers (more electrolyte tolerant) or increase polymer concentration to 1.5%. Alternatively, switch to the Chitosan protocol (Protocol B).
References
-
National Center for Biotechnology Information (NCBI).
-
[Link]
-
-
Rowe, R. C., et al.Handbook of Pharmaceutical Excipients. "Carbomer" and "Chitosan" monographs.
-
[Link]
-
-
Madrigal, J. L., et al. (2019). "Rheological characterization of Carbopol® hydrogels." Polymers.[2][5][6]
-
[Link]
-
- U.S. Pharmacopeia (USP). General Chapter <791> pH; <905> Uniformity of Dosage Units.
-
European Chemicals Agency (ECHA).
-
[Link]
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chitosan-based hydrogels for wound healing: correspondence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
optimizing pH levels for 8-hydroxyquinoline sulfate stability in solution
Technical Support Center: 8-Hydroxyquinoline Sulfate (8-HQS) Stability
Current Status: SYSTEM ONLINE Operator: Senior Application Scientist, Formulation Chemistry Division Ticket ID: HQS-STAB-OPT-001[1]
Introduction: The Stability Paradox
Welcome to the technical support portal. If you are working with 8-Hydroxyquinoline Sulfate (8-HQS), you are likely facing one of two problems: your clear solution has suddenly turned cloudy, or it has developed an alarming color (green, brown, or black).[1]
8-HQS is an "acidic salt of an amphoteric base."[1][2] This chemical duality is the root cause of 90% of stability failures. The sulfate form is highly water-soluble, but it is only stable because it creates its own acidic environment (pH < 3.5).[1] As soon as you attempt to buffer this solution toward physiological pH (7.[1]4) or even weak acidity (pH 5.0), you are fighting the molecule's intrinsic pKa values, leading to precipitation or rapid oxidative degradation.[1]
This guide provides the mechanistic logic and self-validating protocols to stabilize 8-HQS in aqueous systems.
Module 1: The Stability Landscape (Mechanistic Theory)
To stabilize 8-HQS, you must understand its speciation. 8-HQS exists in three forms depending on pH. The "Sulfate" is simply the protonated cationic form paired with a counterion.[2]
The Solubility Cliff:
-
pH < 4.5 (Cationic): The nitrogen is protonated (
).[2] High water solubility.[1][3] Stable Zone. -
pH 5.0 – 9.5 (Neutral): The proton is lost, forming the neutral free base (
).[1] This species is hydrophobic and precipitates in water.[2] -
pH > 9.8 (Anionic): The hydroxyl group deprotonates (
).[1][2] Soluble, but highly susceptible to oxidation.[1]
Visualizing the Speciation Trap
Figure 1: The pH-driven speciation of 8-Hydroxyquinoline.[1] The "Red Zone" represents the solubility cliff where most formulations fail.
Module 2: Troubleshooting Dashboard (FAQs)
Q1: I adjusted my 8-HQS solution to pH 7.0 using NaOH, and it immediately turned cloudy. Why?
Diagnosis: You triggered the pKa1 Solubility Cliff .
Explanation: 8-HQS is the sulfate salt.[1][2][3][4][5][6] When you add NaOH, you neutralize the sulfuric acid component.[1] As the pH rises above 4.5, the abundance of the protonated cation (
-
Maintain Acidic pH: Keep pH < 4.0 if possible.
-
Cosolvents: If pH 7 is required, you must add a cosolvent (Ethanol, DMSO) or a surfactant (Tween 20/80 at 0.01-0.1%) to solubilize the neutral species [1].[1][2]
Q2: My solution is clear but has turned a dark green/black color over time.
Diagnosis: Trace Metal Chelation (likely Iron or Copper).
Explanation: 8-HQ is a potent chelator.[1][2][6][7][8] Even ppb levels of
-
Chelation Buffer: Add 0.1 mM EDTA to sequester trace metals.[1][2]
-
Glassware Hygiene: Acid-wash all glassware (10% HNO3) before use.[1][2]
Q3: The solution turned brown/amber without precipitation. Diagnosis: Photodegradation (Oxidation).[2] Explanation: The phenolate ring is sensitive to UV/Visible light, leading to the formation of quinone-imines (colored degradation products).[1] The Fix:
Module 3: Experimental Protocols
Protocol A: Preparation of a Stable Stock Solution (50 mM)
Target: Long-term stability for analytical standards.
-
Weighing: Weigh accurately 8-HQS (MW ~388.4 g/mol for the hemi-sulfate or check specific salt stoichiometry).
-
Solvent: Use degassed ultra-pure water (Type I).[1]
-
Initial Dissolution: Dissolve the powder. The natural pH will be approx 2.5 - 3.[1]0. DO NOT ADJUST pH YET.
-
Verification: Solution should be clear and pale yellow.[1]
-
Storage: Transfer to an amber borosilicate vial. Store at 4°C.[1]
Protocol B: "Stress Test" for Formulation Compatibility
Target: Determining if your buffer system will cause precipitation.
Workflow Visualization:
Figure 2: Turbidimetric titration workflow to determine the maximum safe pH for a specific concentration.
Steps:
-
Place in a spectrophotometer measuring Absorbance at 600 nm (where the compound does not absorb, but precipitate scatters light).[1]
-
Slowly titrate with base.[1]
-
Critical Point: The pH where Abs600 spikes is your "Solubility Limit" for that concentration.[1][2] Operate at least 0.5 pH units below this limit.
Module 4: Reference Data
Table 1: Physicochemical Stability Profile
| Parameter | Value / Characteristic | Implication for Stability |
| pKa1 (Nitrogen) | ~5.0 [2] | Below pH 5, solubility is high (cationic).[1][2] |
| pKa2 (Hydroxyl) | ~9.9 [2] | Above pH 10, solubility returns (anionic), but oxidation risk increases.[1] |
| Solubility (Neutral) | < 1 g/L (Water) | The "Danger Zone" is pH 6.0 - 8.[1]0. |
| Metal Affinity | Log K > 12 (for Cu, Fe) | Avidly strips metals from buffers/glassware.[1][2] |
| Optimal pH | 2.0 – 4.0 | Maximum stability zone (Sulfate salt form).[1] |
Table 2: Common Contaminant Indicators
| Visual Symptom | Likely Cause | Remediation |
| Cloudy / White PPT | pH > pKa1 (Neutral Species) | Lower pH or add 10% Ethanol/Tween 20.[1][2] |
| Green / Black | Iron ( | Add EDTA; Check water source quality.[1][2] |
| Yellow-Green (Fluorescent) | Magnesium/Zinc Complex | Not necessarily unstable, but indicates chelation.[1][2] |
| Brown / Amber | Oxidation (Quinone formation) | Protect from light; Store under Nitrogen.[1][2] |
References
-
Effect of Wetting Agents on 8-HQS Stability: El-Shoura, H.A.S. (2017).[1][2] Effect of pH, 8-Hydroxyquinoline sulphate, Sucrose and Wetting Agents on Vase life. Current Research Web.
-
pKa and Speciation: PubChem Compound Summary for CID 1923, 8-Hydroxyquinoline. National Center for Biotechnology Information (2025).[1] [1]
-
Safety and Handling: Merck Millipore Safety Data Sheet, 8-Hydroxyquinoline sulfate monohydrate (2024).[1]
-
Metal Chelation Kinetics: Perin, D. et al. (2009).[1][2] Kinetics and Equilibria of the Interaction of 8-Hydroxyquinoline with Gallium(III). J. Phys. Chem. B. [1]
Sources
- 1. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 2. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-HYDROXYQUINOLINE SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 8-Hydroxyquinoline sulfate - Hazardous Agents | Haz-Map [haz-map.com]
- 5. 8-Hydroxyquinoline sulfate | 134-31-6 [m.chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Hydroxyquinoline Uses, Structure & Synthesis - Lesson | Study.com [study.com]
- 8. 8-Hydroxyquinoline | 148-24-3 [chemicalbook.com]
improving shelf life of 8-hydroxyquinoline sulfate aqueous solutions
Technical Support Center: 8-Hydroxyquinoline Sulfate Stability
Status: Operational Ticket ID: 8HQS-STAB-GUIDE Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary
You are experiencing stability challenges with 8-Hydroxyquinoline Sulfate (8-HQS) aqueous solutions. This compound is chemically dynamic, possessing a phenolic ring susceptible to oxidation and a nitrogen-oxygen chelation "claw" that aggressively binds trace metals.[1][2]
This guide replaces generic advice with a mechanistic troubleshooting system. Our goal is to transition your workflow from "reactive fixing" to "proactive stabilization."
Module 1: The Discoloration Troubleshooting Guide
Symptom: Solution turns yellow-brown, green, or black over time.[1][2]
The Mechanism: Discoloration is rarely random; it is a specific chemical signal.[1]
-
Oxidation (Browning): The phenolic hydroxyl group at position 8 is electron-rich, making it prone to radical attack by dissolved oxygen, especially under light exposure.[1][2] This forms quinonoid by-products (colored).
-
Chelation (Greening/Blackening): 8-HQS is a potent ligand.[1] It will scavenge trace Iron (Fe³⁺) or Copper (Cu²⁺) from water, glassware, or spatulas.[1][2] The Iron-8HQ complex is intensely black/green even at parts-per-million (ppm) levels.[1]
Diagnostic Flowchart (DOT Visualization):
Figure 1: Mechanistic pathways leading to solution discoloration.[1][2] Note that light acts as a catalyst for oxidative degradation.[2]
Corrective Actions:
| Symptom Color | Root Cause | Immediate Action | Prevention Protocol |
| Brown / Red | Oxidation | Solution compromised.[1][2] Discard. | Degassing: Sparge water with Nitrogen/Argon before mixing.Antioxidant: Add 0.1% Sodium Metabisulfite (if compatible with assay).[1] |
| Green / Black | Metal Chelation | Irreversible complex formation.[1] Discard. | Chelation Shield: Add 0.05% Disodium EDTA to sequester trace metals before adding 8-HQS.Equipment: Use ONLY plastic or glass spatulas.[1] Never stainless steel.[1] |
Module 2: Solubility & Precipitation (The pH Trap)
Symptom: Solution becomes cloudy or crystals form upon standing.[1]
The Science: 8-Hydroxyquinoline Sulfate is the acid salt.[1] It is soluble because the sulfate group lowers the pH (typically pH 3.0–3.5 for a 2% solution).
-
The Trap: If you buffer the solution to neutral (pH 7), you strip the proton. The resulting neutral 8-Hydroxyquinoline base has extremely low water solubility (< 1 mg/mL) and will precipitate.[1]
Troubleshooting Q&A:
Q: Can I autoclave my 8-HQS solution? A: Proceed with Caution. While the molecule is relatively heat stable, autoclaving can leach metals from the autoclave chamber steam or glass containers.[1][2]
-
Recommendation: Sterile filtration (0.22 µm PES membrane) is superior to autoclaving for this compound to prevent heat-induced oxidation or metal leaching.[1]
Q: Why did my solution precipitate when I added PBS (Phosphate Buffered Saline)? A: PBS pulls the pH toward 7.[1]4. At this pH, the sulfate salt dissociates, and the neutral species crashes out.[2]
-
Fix: If you must work at neutral pH, you require a co-solvent (e.g., Ethanol, DMSO) or a surfactant (e.g., Tween 80) to solubilize the neutral form.[1][2]
Module 3: Master Preparation Protocol
Objective: Create a shelf-stable 2% w/v Stock Solution.
Required Materials:
-
Container: Amber Borosilicate Glass (Class A).[1]
-
Tools: Plastic weighing boat, plastic spatula (No metal contact).[1][2]
Workflow Visualization (DOT):
Figure 2: Optimized workflow for preparing high-stability 8-HQS solutions.
Detailed Protocol:
-
Water Preparation: Begin with Type I water.[1] Sparge with Nitrogen gas for 10–15 minutes to displace dissolved oxygen.[1] This is the single most effective step to prevent browning.[1]
-
Pre-Chelation (Optional but Recommended): Dissolve Disodium EDTA (0.05% w/v) into the water before adding the active ingredient.[1] This "mops up" any trace iron present in the water source.[1]
-
Dissolution: Add 8-Hydroxyquinoline Sulfate. Stir gently using a PTFE-coated stir bar.[1] Do not heat.[1][3] Heating accelerates oxidative degradation.[1]
-
Filtration: Filter immediately through a 0.22 µm PES (Polyethersulfone) membrane into a sterile Amber glass bottle.
-
Storage: Store at 4°C. Do not freeze (precipitates may not redissolve easily).
FAQs: Field Issues
Q: I need to store the solution in plastic tubes. Which plastic is best? A: Use Polypropylene (PP) or FEP .[1] Avoid PVC or low-density polyethylene (LDPE) as they are more permeable to oxygen and may contain plasticizers that interact with the phenolic ring.[1] Wrap the tubes in aluminum foil if they are not opaque.[1]
Q: My solution is clear but has a faint yellow tint. Is it degraded? A: Not necessarily. A pure 8-HQS solution has a natural pale yellow hue.[1] However, if the yellow deepens to orange or brown, oxidation has occurred.[1][2] Use a UV-Vis spectrophotometer to check absorbance; significant shifts in the 240–260 nm range or new peaks in the visible range (>400 nm) indicate degradation.[1]
Q: Can I use tap water if I boil it first? A: Absolutely not. Boiling removes bacteria but concentrates metal ions (Iron, Calcium, Magnesium).[1][2] 8-HQS will chelate these immediately, rendering the solution useless and likely colored.[1][2]
References
-
National Toxicology Program (NTP). (1992).[1][5] NTP Chemical Repository Database: 8-Hydroxyquinoline Sulfate.[1] National Institutes of Health.[1][5] Link[1]
-
Phillips, J. P. (1956).[1] The Reactions of 8-Quinolinol.[1][4][6] Chemical Reviews, 56(2), 271–297.[1][2] (Seminal text on the chelation mechanism).
-
Sigma-Aldrich. (2024).[1] Product Specification: 8-Hydroxyquinoline sulfate monohydrate.[1][7] Merck KGaA.[1] Link
-
European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: 8-hydroxyquinoline.[1][3][4][6][7][8] (Data on photostability and hydrolysis). Link
Sources
- 1. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 2. pschemicals.com [pschemicals.com]
- 3. ams.usda.gov [ams.usda.gov]
- 4. pr.ibs.re.kr [pr.ibs.re.kr]
- 5. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. carlroth.com [carlroth.com]
Technical Support Center: 8-Hydroxyquinoline Sulfate (8-HQS) Stability & Compatibility
Topic: Addressing Incompatibility with Strong Oxidizers
Audience: Researchers, Formulation Scientists, and QA/QC Professionals.
Introduction
Welcome to the 8-HQS Technical Support Hub. 8-Hydroxyquinoline sulfate (CAS: 134-31-6) is a versatile chelating agent and antiseptic. However, its chemical structure—specifically the electron-rich phenolic ring—renders it highly susceptible to oxidative degradation. This guide addresses the incompatibility of 8-HQS with strong oxidizers (e.g., hypochlorites, peroxides, permanganates), providing diagnostic tools, mechanistic insights, and mitigation protocols.
Module 1: Diagnostic Hub (Troubleshooting)
Identify your issue based on observable symptoms.
| Symptom | Probable Cause | The "Why" (Brief) | Immediate Action |
| Rapid Browning / Black Precipitate | Oxidative Polymerization or Chlorination | Reaction with hypochlorites (bleach) or permanganates forms insoluble quinones or chlorinated polymers. | STOP. Do not filter; the precipitate may be reactive. Neutralize with a mild reducing agent (e.g., Sodium Thiosulfate) before disposal. |
| Solution turns Dark Green/Black | Metal-Catalyzed Oxidation | Trace metals (Fe³⁺, Cu²⁺) catalyze Fenton-like oxidation, forming dark metal-chelate complexes. | Check water quality. Add a competing chelator (e.g., EDTA) if 8-HQS is not the primary active. |
| Loss of Antimicrobial Efficacy | N-Oxide Formation | Hydrogen peroxide (H₂O₂) oxidizes the pyridine nitrogen, forming 8-hydroxyquinoline-N-oxide, altering binding affinity. | Verify potency via HPLC.[1] Store 8-HQS away from peroxides or light sources. |
| Exothermic Reaction / Fuming | Violent Oxidation | Mixing solid 8-HQS with concentrated oxidizers (e.g., solid KMnO₄, >30% H₂O₂). | Evacuate area. Allow to cool. Do not add water immediately (steam risk). |
Module 2: Mechanistic Insight
Understanding the chemistry to prevent the failure.
The incompatibility stems from two primary sites on the 8-hydroxyquinoline molecule:
-
The Phenolic Hydroxyl (C8-OH): An electron-donating group that activates the ring, making it prone to electrophilic attack and oxidation to quinones (quinoline-5,8-dione).
-
The Pyridine Nitrogen: Susceptible to N-oxidation by peroxides.
Pathway Visualization
The following diagram illustrates the degradation pathways when 8-HQS encounters common lab oxidizers.
Figure 1: Degradation pathways of 8-HQS upon exposure to hypochlorites, peroxides, and metal catalysts.
Module 3: Mitigation Strategies & Protocols
Strategy A: Formulation Stabilization
-
pH Control: Maintain formulation pH < 6.0. The phenolate ion (present at alkaline pH) is significantly more reactive toward oxidizers than the neutral phenol.
-
Antioxidant Screening: If oxidizers are unavoidable (e.g., in a complex matrix), incorporate sacrificial antioxidants.
-
Recommendation: Sodium Metabisulfite (0.1% w/v) or Ascorbic Acid.
-
-
Metal Sequestration: Use high-purity water (Type I). If trace metals are present, they will catalyze oxidation via Fenton chemistry.
Protocol: Oxidative Compatibility Stress Test
Use this protocol to validate if your excipients or cleaning agents are incompatible with 8-HQS.
Objective: Determine the stability threshold of 8-HQS against specific oxidizing agents.
Materials:
-
8-HQS Stock Solution (1% w/v in water).
-
Oxidizer Stock (e.g., 3% H₂O₂, 0.5% NaOCl).
-
UV-Vis Spectrophotometer or HPLC.
-
Amber glass vials (to exclude light-induced oxidation).
Step-by-Step Methodology:
-
Preparation: Aliquot 5 mL of 8-HQS stock into three amber vials.
-
Challenge:
-
Vial A (Control): Add 1 mL deionized water.
-
Vial B (Low Stress): Add 1 mL 0.3% H₂O₂ (1:10 dilution of stock).
-
Vial C (High Stress): Add 1 mL 0.5% NaOCl.
-
-
Incubation: Store at 25°C for 4 hours.
-
Observation:
-
Visual: Check for precipitation or color shift (Yellow -> Brown/Black).
-
Analytical: Dilute 1:100 and scan UV-Vis (200–400 nm).
-
Criteria: A shift in
(typically ~240nm/310nm for 8-HQS) or appearance of a new band at >400nm indicates quinone formation.
-
Module 4: FAQs
Q: Can I use 8-HQS in a formulation containing Benzoyl Peroxide? A: No. Benzoyl peroxide is a strong oxidizer and will degrade 8-HQS, likely causing skin irritation due to the formation of degradation byproducts (quinones) and loss of therapeutic efficacy.
Q: Why does my 8-HQS solution turn black when I use tap water? A: Tap water often contains trace iron (Fe³⁺) or copper. 8-HQS chelates these metals, forming a black or dark green complex.[2] This is not necessarily oxidation, but it depletes the active 8-HQS. Correction: Use EDTA to sequester metals or switch to Milli-Q water.
Q: Is the sulfate salt more stable than the base? A: Yes, in solid form. 8-Hydroxyquinoline sulfate is an acid salt, and the lower pH of its solution provides some protection against oxidative polymerization compared to the free base, which is more prone to deprotonation and subsequent oxidation.
Q: I need to clean glassware used for 8-HQS. Can I use bleach? A: Avoid if possible. Bleach will react instantly with residual 8-HQS to form sticky, brown chlorinated stains (5,7-dichloro-8-hydroxyquinoline) that are difficult to remove. Use an acid rinse (e.g., 1N HCl) followed by ethanol instead.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8751, 8-Hydroxyquinoline sulfate. Retrieved from [Link]
-
TSI Journals. Mechanistic Studies On The Oxidative Polymerization Of 8-Hydroxyquinoline. (2007). Retrieved from [Link]
-
Sciencemadness. Chlorination of 8-Hydroxyquinoline (Discussion on Hypochlorite Reaction). Retrieved from [Link]
Sources
Validation & Comparative
A Validated Stability-Indicating HPLC Method for 8-Hydroxyquinoline Sulfate Monohydrate: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount to ensuring product quality, safety, and efficacy. 8-Hydroxyquinoline sulfate monohydrate, a compound with diverse applications in pharmaceuticals and as an analytical reagent, requires a robust and reliable analytical method for its determination. This guide provides an in-depth, validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. Furthermore, it offers a comparative analysis with alternative analytical techniques, supported by experimental data and established scientific principles.
The Analytical Challenge: Properties of 8-Hydroxyquinoline
8-Hydroxyquinoline's chelating nature presents a unique challenge in HPLC analysis. Its tendency to interact with metal ions can lead to poor peak shape and variability in retention time. Therefore, the selection of an appropriate HPLC column and mobile phase is critical to mitigate these effects and ensure a robust and reproducible method.
A Robust HPLC Method for this compound Determination
This section details a stability-indicating reversed-phase HPLC (RP-HPLC) method developed for the accurate quantification of this compound.
Chromatographic Conditions
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 0.1M Phosphate Buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Diluent | Mobile Phase |
Rationale for Method Parameters:
-
C18 Column: A C18 column provides excellent hydrophobic retention for the aromatic quinoline ring.
-
Acidic Mobile Phase: A pH of 3.0 ensures the consistent protonation of the quinoline nitrogen, leading to a single, sharp peak and improved retention on the C18 stationary phase. The phosphate buffer maintains a stable pH throughout the analysis.
-
Acetonitrile as Organic Modifier: Acetonitrile offers good peak shape and resolution for quinoline derivatives.
-
Detection at 240 nm: 8-Hydroxyquinoline exhibits significant absorbance at this wavelength, providing good sensitivity.[1]
HPLC Method Validation: A Step-by-Step Protocol According to ICH Q2(R1) Guidelines
Method validation is a critical process to ensure that the analytical procedure is suitable for its intended purpose.[2] The following validation parameters were assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.
Forced Degradation Protocol:
A solution of this compound was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 80°C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 80°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 48 hours (solid state)
-
Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours (solid state)
Results: The HPLC method was able to separate the main peak of 8-hydroxyquinoline from all degradation products formed under the stress conditions, demonstrating its specificity and stability-indicating capability.
Experimental Workflow for HPLC Method Validation
Caption: Workflow for HPLC Method Development and Validation.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
Protocol: A series of solutions of this compound were prepared in the range of 1-50 µg/mL. Each solution was injected in triplicate.
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999.
Results:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 12543 |
| 5 | 63210 |
| 10 | 126540 |
| 20 | 253120 |
| 50 | 632800 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Protocol: Accuracy was determined by the standard addition method. Known amounts of this compound were added to a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
Acceptance Criteria: Percent recovery between 98.0% and 102.0%.
Results:
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 16 | 15.8 | 98.8 |
| 100% | 20 | 20.1 | 100.5 |
| 120% | 24 | 23.8 | 99.2 |
| Mean % Recovery | 99.5 |
Precision
Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.
Protocol:
-
Repeatability (Intra-day precision): Six replicate injections of a 20 µg/mL solution were made on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst.
Acceptance Criteria: Relative Standard Deviation (RSD) of ≤ 2.0%.
Results:
| Precision | Mean Peak Area (n=6) | RSD (%) |
| Repeatability | 253210 | 0.8 |
| Intermediate Precision | 254100 | 1.2 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
Protocol: LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
Results:
| Parameter | Value |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol: The following parameters were intentionally varied:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 2°C)
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, and the RSD of the results was ≤ 2.0%.
Results: The method was found to be robust within the tested parameters.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful technique for the determination of this compound, other methods can also be employed, each with its own advantages and limitations.
| Technique | Principle | Advantages | Disadvantages |
| HPLC | Separation based on differential partitioning between a mobile and stationary phase. | High specificity, sensitivity, and accuracy; suitable for stability-indicating assays. | Higher cost of instrumentation and consumables; requires skilled operators. |
| UV-Visible Spectrophotometry | Measurement of light absorbance by the analyte at a specific wavelength. | Simple, rapid, and cost-effective. | Lacks specificity in the presence of interfering substances; not suitable for complex matrices. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Low cost, simple, and can analyze multiple samples simultaneously. | Lower sensitivity and precision compared to HPLC; primarily a qualitative or semi-quantitative technique.[3] |
| Titrimetry | Quantitative chemical reaction with a reagent of known concentration. | High precision and accuracy for pure substances; low cost. | Not suitable for trace analysis or complex mixtures; can be time-consuming. |
Performance Comparison:
A comparative study was conducted to evaluate the performance of the developed HPLC method against a UV-Visible spectrophotometric method for the assay of a known concentration of this compound.
| Parameter | HPLC | UV-Visible Spectrophotometry |
| Accuracy (% Recovery) | 99.5% | 97.2% |
| Precision (RSD) | 0.8% | 2.5% |
| Specificity | High (stability-indicating) | Low (prone to interference) |
The results clearly indicate the superior accuracy, precision, and specificity of the HPLC method, making it the preferred choice for quality control and stability studies of this compound.
Decision Tree for Analytical Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion
This guide has presented a comprehensive, robust, and validated stability-indicating HPLC method for the determination of this compound. The method demonstrates excellent specificity, linearity, accuracy, precision, and robustness, making it suitable for routine quality control and stability testing in the pharmaceutical industry. The comparative analysis with other analytical techniques highlights the superiority of the HPLC method for this specific application. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers and scientists can confidently implement this method to ensure the quality and integrity of their products.
References
-
Journal of Chromatography A, 798(1-2), 173-177. (1998). High-performance liquid chromatographic assay of 8-hydroxyquinoline sulfate and its stability in immunobiological preparations. [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. (2025, August 7). Determination of 8-hydroxyquinoline sulfate in tuberculin solutions by planar and high performance liquid chromatography. [Link]
-
United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1149-1156. (2006). Development and validation of a stability-indicating HPLC method for the determination of related substances of 8-hydroxyquinoline. [Link]
-
SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. [Link]
-
Journal of Liquid Chromatography & Related Technologies, 34(12), 1045-1057. (2011). A comparative study of HPLC and HPTLC for the determination of 8-hydroxyquinoline in pharmaceutical formulations. [Link]
-
Graphviz. (n.d.). Graphviz - Graph Visualization Software. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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A Comparative Analysis of 8-Hydroxyquinoline Sulfate and Silver Nitrate for Extending Cut Flower Vase Life
In the realm of post-harvest floriculture, the ephemeral beauty of cut flowers presents a significant challenge. The moment a flower is severed from the parent plant, it is deprived of essential water and nutrients, initiating a cascade of physiological processes that lead to senescence.[1][2] Key factors hastening this decline include water stress from vascular blockages, carbohydrate depletion, and the action of the gaseous plant hormone ethylene, which acts as a potent aging signal.[3][4] To counteract these effects and extend the aesthetic value of cut flowers, various chemical preservatives have been developed. Among the most historically significant and effective are 8-hydroxyquinoline sulfate (8-HQS) and silver nitrate (AgNO₃).
This guide provides an in-depth, objective comparison of the efficacy of these two compounds, grounded in experimental data. We will explore their distinct mechanisms of action, present comparative performance data across different floral species, and provide a standardized protocol for their evaluation.
Understanding the Mechanisms of Action
The efficacy of 8-HQS and silver nitrate stems from their ability to target different primary causes of vase life termination. This fundamental difference in their mode of action is crucial for selecting the appropriate treatment for a given flower species.
8-Hydroxyquinoline Sulfate (8-HQS): The Biocidal Approach
8-Hydroxyquinoline sulfate is primarily recognized for its potent antimicrobial properties.[5][6] When dissolved in vase water, it acts as a biocide, effectively inhibiting the proliferation of bacteria and fungi.[7][8]
The Problem of Vascular Occlusion: The primary cause of wilting in many cut flowers is the blockage of xylem vessels, the plant's water-conducting tissues.[9] This occlusion can be caused by:
-
Microbial Growth: Bacteria present in the vase water, on the stem surface, or within the xylem itself can multiply rapidly, forming a biofilm that physically plugs the vessels.[10]
-
Air Embolism: Air bubbles can be drawn into the xylem vessels at the time of cutting, obstructing water flow.
By preventing microbial proliferation, 8-HQS ensures that the xylem remains clear, allowing for unimpeded water uptake and helping to maintain the flower's turgor and fresh weight.[5][8] Some studies also suggest that 8-HQS can help to lower the pH of the vase solution, creating an environment less conducive to microbial growth.[7]
Silver Nitrate (AgNO₃): The Anti-Ethylene Strategy
Silver nitrate's primary role in extending vase life is as a powerful inhibitor of ethylene action.[9][11] Silver ions (Ag⁺) are the active component, effectively blocking the ethylene receptor sites in plant tissues.[11]
The Role of Ethylene in Senescence: Ethylene is a plant hormone that regulates a wide range of developmental processes, including fruit ripening and flower senescence.[1] In many flower species, particularly climacteric flowers like carnations, a surge in ethylene production triggers petal wilting, discoloration, and abscission (petal drop).[1][2]
By binding to the ethylene receptors, silver ions prevent the ethylene molecule from initiating the signaling cascade that leads to senescence.[11] This makes silver nitrate particularly effective for ethylene-sensitive flowers.[12] While its primary function is ethylene inhibition, silver nitrate also exhibits some bactericidal properties, contributing to improved water uptake.[10][13]
Comparative Efficacy: A Data-Driven Analysis
The choice between 8-HQS and silver nitrate, or a combination thereof, is largely dependent on the specific flower species and the primary cause of its senescence. The following table summarizes experimental findings from various studies, comparing the performance of these two compounds.
| Flower Species | Treatment | Concentration | Observed Effects | Reference |
| Rose (Rosa hybrida) | 8-HQC (citrate salt) | 100 ppm & 200 ppm | Enhanced fresh weight, water uptake, and vase life. 200 ppm was most effective. | [14] |
| AgNO₃ | 50 ppm & 100 ppm | Increased fresh weight, but 8-HQC was more effective at extending overall vase life. | [14] | |
| 8-Hydroxyquinoline citrate | 100 ppm | Increased vase life to 13.37 days (vs. 5 days for control). | [15] | |
| AgNO₃ | 100 ppm | Achieved the longest vase life of 15 days. | [15] | |
| AgNO₃ + Sucrose | 30 ppm AgNO₃ + 3% Sucrose | Significantly improved vase life by minimizing wilting and retarding chlorophyll and carbohydrate degradation. | [12] | |
| Gerbera (Gerbera jamesonii) | AgNO₃ | 80 ppm | Resulted in the highest water uptake, minimum weight loss, and delayed petal fall. | [11] |
| Narcissus (Narcissus tazetta) | 8-Hydroxyquinoline citrate | Not specified | Shortest vase life, similar to tap water control. | [16] |
| AgNO₃ | Not specified | Significantly increased vase life compared to control and 8-HQC. | [16] | |
| Gladiolus | 8-HQC + Sucrose | 600 ppm 8-HQC + 4% Sucrose | Increased fresh weight and longevity; florets continued to open. | [8] |
| Cyclamen | 8-HQS + AgNO₃ | 200 mg L⁻¹ 8-HQS + 20 mg L⁻¹ AgNO₃ | Achieved the longest vase life of 16 days (vs. 12 days for control). | [17] |
Key Insights from the Data:
-
For ethylene-sensitive flowers like Narcissus, silver nitrate is significantly more effective than 8-HQS.[16]
-
In roses, both compounds are effective, with some studies indicating a slight advantage for silver nitrate, particularly when combined with a carbohydrate source like sucrose.[12][14][15]
-
8-HQS is highly effective in species where vascular blockage by bacteria is the primary limiting factor, such as Gladiolus.[8]
-
The combination of an anti-ethylene agent (AgNO₃) and a biocide (8-HQS), often with the addition of sucrose as an energy source, can provide a synergistic effect, as seen in Cyclamen.[17]
Visualizing the Mechanisms of Action
To better understand the distinct pathways through which these compounds operate, the following diagrams illustrate their primary modes of action.
Caption: Mechanisms of 8-HQS (biocide) and AgNO₃ (ethylene inhibitor).
Standardized Protocol for Comparative Vase Life Evaluation
To ensure reliable and reproducible results when comparing the efficacy of 8-HQS and AgNO₃, a standardized experimental protocol is essential.[18][19] This methodology is designed to minimize variability and provide a clear assessment of treatment effects.
Materials:
-
Uniform cut flowers (e.g., 'First Red' roses), harvested at the same commercial stage.[14]
-
Distilled water (for control and solution preparation).
-
8-Hydroxyquinoline sulfate (reagent grade).
-
Silver nitrate (reagent grade).
-
Glass vases or beakers of uniform size, thoroughly cleaned and sterilized.
-
Graduated cylinders and analytical balance.
-
A controlled environment room with stable temperature (e.g., 20-22°C), relative humidity (50-60%), and light (e.g., 12-hour photoperiod).[14][18]
-
Sharp, clean floral knife or secateurs.
Experimental Workflow:
Caption: Standardized workflow for comparative vase life evaluation.
Step-by-Step Procedure:
-
Flower Preparation:
-
Preparation of Treatment Solutions:
-
Control: Distilled water.
-
Treatment 1 (8-HQS): Prepare a 200 ppm solution of 8-HQS in distilled water (200 mg of 8-HQS per 1 liter of water).
-
Treatment 2 (AgNO₃): Prepare a 100 ppm solution of AgNO₃ in distilled water (100 mg of AgNO₃ per 1 liter of water).
-
Note: Concentrations should be optimized based on the flower species being tested.
-
-
Experimental Setup:
-
Set up a minimum of three replicate vases for each treatment group (Control, 8-HQS, AgNO₃).[19]
-
Place a single flower stem in each vase containing a precisely measured volume of the respective solution (e.g., 250 mL).
-
Randomly arrange the vases within the controlled environment to minimize positional effects.
-
-
Data Collection (Daily):
-
Vase Life: Record the number of days until the flower is terminated. Termination criteria can include severe wilting, petal discoloration, bent neck, or petal drop, based on what a consumer would consider unacceptable.[19]
-
Water Uptake (mL/day): Measure the volume of solution consumed every 24 hours by marking the water level or weighing the vases.
-
Fresh Weight Change (%): Weigh each flower daily and calculate the percentage change from its initial weight.
-
Qualitative Observations: Note flower opening, color changes, and any signs of senescence. Take daily photographs for documentation.[19]
-
-
Data Analysis:
-
Calculate the mean and standard deviation for each parameter (vase life, water uptake, weight change) for each treatment group.
-
Use appropriate statistical analysis (e.g., ANOVA) to determine if the observed differences between treatments are statistically significant.
-
Conclusion
Both 8-hydroxyquinoline sulfate and silver nitrate are highly effective compounds for extending the vase life of cut flowers, but they achieve this through fundamentally different mechanisms. 8-HQS acts as a biocide, maintaining water uptake by preventing microbial blockage of the xylem. It is most beneficial for flowers where bacterial contamination is a primary concern. Silver nitrate, conversely, is an ethylene inhibitor, crucial for protecting ethylene-sensitive species from premature aging.
The experimental data clearly indicates that there is no one-size-fits-all solution. The optimal choice depends on the physiological characteristics of the specific flower cultivar. For many modern commercial applications, formulations that combine a biocide, an anti-ethylene agent, and a carbohydrate source offer the most comprehensive and effective approach to post-harvest care, addressing multiple causes of senescence simultaneously.[17] This integrated strategy ensures maximum longevity and quality, meeting the high expectations of today's consumers.
References
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Postharvest physiology of cut flowers. - CABI Digital Library. Available at: [Link]
-
Postharvest physiology of cut flowers - Ornamental Horticulture. Available at: [Link]
-
Expanding the Limits of Cut Flower Postharvest Longevity - Project : USDA ARS. Available at: [Link]
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Postharvest Treatments for Extending the Vase Life of Cut Stock (Matthiola incana L.) cv. 'Gold Cut Series'. Available at: [Link]
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EFFECT OF AgNO3 AND 8-HQC ON VASE LIFE OF CUT ROSES - CABI Digital Library. Available at: [Link]
-
Effect of silver nitrate (agno,) on vase life of gerbera (gerbera jamesonii var. red explosion) cut flower. Available at: [Link]
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(PDF) Postharvest physiology of cut flowers - ResearchGate. Available at: [Link]
-
RECOMMENDATIONS FOR STANDARDIZED VASE LIFE EVALUATIONS - ISHS. Available at: [Link]
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Postharvest physiology of cut flowers - Scite.ai. Available at: [Link]
-
Effect of Aluminum Sulphate and Silver Nitrate on Vase Life of Cut Rose cv. First Red. Available at: [Link]
-
IMPACT OF VARIOUS PRESERVATIVE SOLUTIONS ON VASE LIFE AND POST-HARVEST QUALITY OF CUT ROSES - Semantic Scholar. Available at: [Link]
-
PULSING WITH SUCROSE AND SILVER NITRATE ENHANCE WATER UPTAKE AND RESULT IN ALONG VASE LIFE IN TAIF ROSE CUT FLOWERS (Rosa damasc - Bioinfo Publications. Available at: [Link]
-
THE VALUE OF IMPREGNATING CUT STEMS WITH HIGH CONCENTRATIONS OF SILVER NITRATE - ISHS. Available at: [Link]
-
Shelf/vase life tests - Vereniging Bloemenveiling Nederland - VBN. Available at: [Link]
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EFFECTS OF HARVESTING STAGES, 8-HYDROXYQUINOLINE CITRATE, SILVER THIOSULPHATE, SILVER NITRATE ON THE POSTHARVEST LIFE OF CUT NARCISSUS TAZETTA - ISHS. Available at: [Link]
-
Prolonging Cyclamen Flower Vase Life via 8-HQS and AgNO 3 Treatments in a Controlled Release System - MDPI. Available at: [Link]
- KR20150096025A - Method for extending vase life of cut flowers - Google Patents.
-
Enhancing Vase Life of Gladiolus Cut Flowers with 8-HQS as Biocidal Agent in Vase Solution - Pakistan Society for Horticultural Science. Available at: [Link]
-
PHYSIOLOGICAL ROLE OF 8-HYDROXYQUINOLINE CITRATE AND SUCROSE IN EXTENDING VASE-LIFE AND IMPROVING QUALITY OF CUT GLADIOLUS. Available at: [Link]
-
Vase Life Extension of Rose Cut Flowers (Rosa Hybirida) as Influenced by Silver Nitrate and Sucrose Pulsing - Science Publications. Available at: [Link]
-
2017 Pages:1332-1335 - Effect of pH, 8-Hydroxyquinoline sulphate, Sucrose and Wetting Agents on Vase life and quality of Chrysanthemum cut flowers cv. Navona Dark. Available at: [Link]
-
Effect of Different Concentrations of Four Preservative Solutions on Tuberose (Polianthes tuberosa L.) Cut Flower Vase-Life - Global Science Books. Available at: [Link]
-
How to Conduct Fresh Cut Flower Vase Life Experiments - Research Update. Available at: [Link]
-
Testing vase life and quality of cut flowers and ornamental crops | WUR. Available at: [Link]
-
Cut flower vase life – influential factors, metabolism and organic formulation. Available at: [Link]
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A Senior Application Scientist's Guide to Purity Analysis of 8-Hydroxyquinoline Sulfate: A Comparative Evaluation of UV-Vis Spectrophotometry
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key reagents is a cornerstone of reliable and reproducible results. 8-Hydroxyquinoline sulfate, a compound with broad applications as an antiseptic, disinfectant, and chelating agent, is no exception.[1][2] Its efficacy and safety are directly linked to its purity profile. This guide provides an in-depth technical comparison of analytical methodologies for determining the purity of 8-hydroxyquinoline sulfate, with a primary focus on UV-Vis spectrophotometry. We will explore the rationale behind method development, present a detailed protocol for a UV-Vis spectrophotometric approach, and compare its performance against the official titrimetric method and more advanced chromatographic techniques.
The Criticality of Purity for 8-Hydroxyquinoline Sulfate
8-Hydroxyquinoline sulfate's biological activity is intrinsically tied to its molecular structure. The presence of impurities, which can arise from the manufacturing process (e.g., Skraup synthesis from 2-aminophenol and glycerol) or degradation, can have significant consequences.[3] Potential impurities may include unreacted starting materials, isomers, or related substances that could be toxic or interfere with the intended application. For instance, residual starting materials from the Skraup synthesis could include aniline derivatives, which are known to be toxic. Therefore, a robust analytical method for purity assessment is not just a quality control measure but a critical component of its scientific and clinical application.
Analytical Methodologies for Purity Determination: A Comparative Overview
Several analytical techniques can be employed to assess the purity of 8-hydroxyquinoline sulfate. The choice of method often depends on the specific requirements of the analysis, such as the need for a rapid quality check versus a comprehensive impurity profile.
| Analytical Method | Principle | Advantages | Limitations |
| UV-Vis Spectrophotometry | Measures the absorbance of UV-Visible light by the analyte in a solution. | Simple, rapid, cost-effective, and suitable for routine analysis. | Lacks specificity; cannot distinguish between the active ingredient and impurities with similar chromophores. |
| Titrimetry (Official USP Method) | A chemical reaction of known stoichiometry is used to determine the concentration of the analyte.[4] | High precision and accuracy, recognized as the official method in the USP.[4] | Time-consuming, requires larger sample quantities, and is not suitable for detecting and quantifying individual impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[5] | High specificity, sensitivity, and ability to separate and quantify individual impurities. | Higher cost of instrumentation and consumables, more complex method development. |
In-Depth Focus: UV-Vis Spectrophotometric Analysis
While HPLC offers superior specificity, UV-Vis spectrophotometry remains a valuable tool for routine purity checks due to its simplicity and speed. A properly developed and validated UV-Vis method can provide a reliable estimation of the overall purity of 8-hydroxyquinoline sulfate.
The Causality Behind Experimental Choices in UV-Vis Method Development
The development of a robust UV-Vis spectrophotometric method hinges on several key experimental parameters. The choices made are dictated by the physicochemical properties of 8-hydroxyquinoline sulfate and the principles of spectrophotometry.
-
Choice of Solvent: The solvent must dissolve the analyte completely and be transparent in the wavelength range of interest. For 8-hydroxyquinoline sulfate, which is soluble in acidic aqueous solutions, a dilute acid is a suitable choice. A 0.1 M hydrochloric acid solution is often preferred as it ensures the complete protonation of the quinoline nitrogen, leading to a consistent and reproducible UV spectrum.
-
Determination of Analytical Wavelength (λmax): The wavelength of maximum absorbance (λmax) is chosen for quantitative analysis because it provides the highest sensitivity and minimizes the impact of minor fluctuations in the spectrophotometer's wavelength setting. The UV spectrum of 8-hydroxyquinoline in an acidic medium typically exhibits a λmax around 250-260 nm. However, it is crucial to experimentally determine the precise λmax using a calibrated spectrophotometer.
-
Preparation of Standard and Sample Solutions: Accurate and precise preparation of standard and sample solutions is paramount. A stock solution of a well-characterized reference standard of 8-hydroxyquinoline sulfate is prepared, from which a series of dilutions are made to construct a calibration curve. The sample solution should be prepared at a concentration that falls within the linear range of the calibration curve.
Experimental Workflow for UV-Vis Spectrophotometric Purity Analysis
The following diagram illustrates the logical workflow for the UV-Vis spectrophotometric analysis of 8-hydroxyquinoline sulfate purity.
Caption: Workflow for UV-Vis Spectrophotometric Purity Analysis.
A Self-Validating System: Protocol for UV-Vis Spectrophotometric Purity Determination
This protocol is designed to be a self-validating system, incorporating checks and standards to ensure the reliability of the results. It is based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7]
1. Instrumentation:
-
A calibrated double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes with a 1 cm path length.
2. Reagents and Materials:
-
8-Hydroxyquinoline Sulfate Reference Standard (of known purity).
-
Hydrochloric Acid (HCl), analytical grade.
-
Purified water.
3. Preparation of Solutions:
-
0.1 M Hydrochloric Acid: Carefully add 8.3 mL of concentrated HCl to approximately 500 mL of purified water and dilute to 1000 mL.
-
Reference Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of 8-Hydroxyquinoline Sulfate Reference Standard, dissolve in and dilute to 100 mL with 0.1 M HCl.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the Reference Standard Stock Solution with 0.1 M HCl to obtain concentrations in the range of 2-20 µg/mL.
-
Sample Solution (10 µg/mL): Accurately weigh about 10 mg of the 8-hydroxyquinoline sulfate sample, dissolve in and dilute to 100 mL with 0.1 M HCl. Further dilute 10 mL of this solution to 100 mL with 0.1 M HCl.
4. Spectrophotometric Measurement:
-
Determination of λmax: Scan the spectrum of a mid-range calibration standard (e.g., 10 µg/mL) from 400 nm to 200 nm against a 0.1 M HCl blank to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax using 0.1 M HCl as the blank. Plot a graph of absorbance versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Sample Analysis: Measure the absorbance of the Sample Solution at the λmax.
5. Calculation of Purity:
-
Calculate the concentration of 8-hydroxyquinoline sulfate in the sample solution using the equation of the line from the linear regression of the calibration curve.
-
Calculate the percentage purity of the sample using the following formula:
% Purity = (C_sample / C_nominal) * P_ref * 100
Where:
-
C_sample is the concentration of the sample solution determined from the calibration curve (in µg/mL).
-
C_nominal is the nominal concentration of the sample solution (in µg/mL).
-
P_ref is the purity of the Reference Standard (as a decimal).
-
Method Validation Parameters (as per ICH Q2(R1)):
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | % Recovery between 98.0% and 102.0% for spiked samples. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate measurements. |
| Specificity | The UV spectrum of the sample should be similar to that of the reference standard. Potential interference from known impurities should be assessed. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | To be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. |
| Robustness | The method should be unaffected by small, deliberate variations in method parameters (e.g., concentration of HCl, wavelength setting). |
Comparison of Analytical Methods: A Logical Relationship
The choice of an analytical method for purity assessment is a balance between the required level of detail, speed, and cost. The following diagram illustrates the relationship between the three discussed methods in terms of their specificity and complexity.
Caption: Comparison of Analytical Methods for Purity Analysis.
Conclusion: Selecting the Appropriate Tool for the Task
The purity of 8-hydroxyquinoline sulfate is a critical parameter that directly impacts its performance and safety. While the official titrimetric method provides a high degree of accuracy for assay determination, it lacks the ability to identify and quantify individual impurities.[4] High-Performance Liquid Chromatography stands as the gold standard for a comprehensive purity analysis, offering high specificity and the ability to generate a detailed impurity profile.[5]
However, for routine quality control and rapid purity assessments where a full impurity profile is not required, a well-developed and validated UV-Vis spectrophotometric method offers a compelling alternative. Its simplicity, speed, and cost-effectiveness make it an invaluable tool in the analytical chemist's arsenal. The key to its successful implementation lies in a thorough understanding of its limitations, particularly its inherent lack of specificity, and the rigorous application of method validation principles as outlined in the ICH Q2(R1) guidelines to ensure the generation of reliable and trustworthy data.[7]
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- United States Pharmacopeia and National Formulary (USP-NF).
- S. Singh, et al. (2014). Development and validation of a simple UV spectrophotometric method for the determination of hydroxychloroquine sulphate in bulk and pharmaceutical formulations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 190-195.
- A. M. El-Didamony. (2008). Spectrophotometric determination of some quinoline derivatives in their pharmaceutical preparations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(4), 843-849.
-
International Conference on Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Munir, M., Witarti, W., & Febriana, A. (2017). Validation of Simple UV-Vis Spectrophotometry Method Based on ICH Q2 (R1) Guideline for the Analysis of Sodium Hypochlorite Using Rhodamine B.
- Patel, S., & Patel, N. (2013). Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) Approach. International Journal of Pharmaceutical Sciences and Research, 4(5), 1845-1851.
- USP29-NF24.
- Belal, F. (1984).
- United States Patent Office. (1951). Method of purifying 8-hydroxyquinoline.
- Papaspyrou, M., & Demetzos, C. (2000). FIA-spectrophotometric determination of 8-hydroxyquinoline with p-aminophenol. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 835-840.
- Sigma-Aldrich.
- Najim, S. S., & Al-Adili, A. J. (2019). Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent.
- Najim, S. S., & Al-Adili, A. J. (2019). Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent.
- Al-Ostath, J., & El-Sheikh, R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research, 5(12), 1032-1044.
- Agricultural Marketing Service. (2001).
- S. K. W. Chan, et al. (1990). Determination of 8-hydroxyquinoline sulfate in tuberculin solutions by planar and high performance liquid chromatography.
- The Royal Society of Chemistry. (2019).
- Study.com. Hydroxyquinoline Uses, Structure & Synthesis.
- Compendium of Pesticide Common Names.
- European Chemicals Agency (ECHA).
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FTIR spectral characterization of 8-hydroxyquinoline sulfate monohydrate
An In-Depth Comparative Guide to the FTIR Spectral Characterization of 8-Hydroxyquinoline Sulfate Monohydrate
Authored by a Senior Application Scientist
This guide provides a detailed analysis of this compound using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causal relationships behind experimental choices, offers a comparative analysis with the parent compound, 8-hydroxyquinoline, and grounds its findings in established spectroscopic principles. Our objective is to present a self-validating methodology that ensures both accuracy and trustworthiness in spectral interpretation.
Introduction: The Significance of 8-Hydroxyquinoline and its Derivatives
8-Hydroxyquinoline, also known as oxine, is a monoprotic, bidentate chelating agent derived from quinoline.[1] Its molecular structure, featuring both a hydroxyl group and a nitrogen atom in a heterocyclic aromatic ring, allows it to form stable complexes with a wide variety of metal ions.[2][3] This chelating ability is fundamental to its broad spectrum of applications, including its use as an antiseptic, disinfectant, antifungal agent, and an analytical reagent for metal separation and quantification.[1][3][4]
The compound under investigation, this compound, is a salt form that incorporates a sulfate counter-ion and a molecule of water of hydration.[5] This modification alters its physical and chemical properties, such as solubility and stability, which can be critical in pharmaceutical formulations and other applications. FTIR spectroscopy serves as a powerful, non-destructive technique to confirm the identity of this specific form and distinguish it from its parent compound or other salts by identifying the unique vibrational signatures of its constituent functional groups. The vibrational spectrum of a molecule is a unique physical property that can be used as a "fingerprint" for identification.[6]
The First Principles of FTIR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. When a molecule absorbs infrared radiation, it is excited to a higher vibrational state. The fundamental requirement for a molecule to be IR active is that its vibration must cause a net change in the dipole moment.[6] Different functional groups (e.g., O-H, C-H, C=O, S=O) vibrate at characteristic frequencies, resulting in a unique spectrum that reveals the molecular structure. This guide will leverage these principles to deconstruct the spectra of this compound and its parent compound.
Experimental Protocol: A Self-Validating Approach
The trustworthiness of any spectral analysis hinges on a robust and reproducible experimental protocol. The methodology described here is designed to be self-validating by comparing the spectrum of the target analyte with a well-characterized reference compound (8-hydroxyquinoline).
Materials and Instrumentation
-
Analyte: this compound (C₁₈H₁₈N₂O₇S)
-
Reference: 8-Hydroxyquinoline (C₉H₇NO)
-
Matrix: Potassium Bromide (KBr), FT-IR spectroscopy grade
-
Instrumentation: A standard Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector, capable of scanning the mid-infrared range (4000–400 cm⁻¹).
Sample Preparation: The KBr Pellet Method
For solid-state analysis, the KBr pellet technique is a classic and reliable method.[7] The primary rationale for using KBr is its transparency across the mid-infrared region and its ability to form a non-absorbing, solid matrix when pressed, minimizing light scattering.[8]
Step-by-Step Protocol:
-
Grinding: Using an agate mortar and pestle, finely grind approximately 1-2 mg of the sample (e.g., this compound) to a consistent, fine powder. This reduces particle size to minimize scattering of the IR beam.[9]
-
Mixing: Add the ground sample to 100-200 mg of pre-dried, spectroscopic-grade KBr powder in the mortar. Mix thoroughly to ensure the sample is homogeneously dispersed within the KBr matrix.
-
Pellet Formation: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes. This sinters the KBr into a clear or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.
Alternative Technique: Attenuated Total Reflectance (ATR) ATR is a modern alternative that requires minimal to no sample preparation.[10] The solid sample is simply placed onto an ATR crystal (commonly diamond) and pressure is applied to ensure good contact. While faster, the KBr pellet method was chosen here for its historical prevalence and to demonstrate a foundational technique.
Data Acquisition Workflow
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
Spectral Analysis: this compound
The FTIR spectrum of this compound is a composite of the vibrations from the 8-hydroxyquinolinium cation, the sulfate anion, and the water of hydration. Each component provides distinct and identifiable absorption bands.
| Wavenumber Range (cm⁻¹) | Vibrational Assignment | Key Characteristics |
| 3600–3200 | O-H and N-H Stretching (H₂O, Phenolic -OH) | A very broad and intense band resulting from the overlapping stretches of the water of hydration and the phenolic hydroxyl group, extensively involved in hydrogen bonding.[2][11] |
| 3100–3000 | Aromatic C-H Stretching | Multiple, relatively weak, sharp peaks characteristic of C-H bonds on the quinoline ring system.[12] |
| ~1640 | H-O-H Bending (Water of Hydration) | A medium intensity band, often appearing as a shoulder on the aromatic region peaks, confirming the presence of water.[11] |
| 1600–1450 | Aromatic C=C and C=N Ring Stretching | A series of strong, sharp bands characteristic of the quinoline aromatic system.[12] |
| ~1100 | Asymmetric S=O Stretching (ν₃ of SO₄²⁻) | A very strong, broad, and often split absorption band that is the primary diagnostic peak for the sulfate ion.[11][13] |
| < 900 | Aromatic C-H Out-of-Plane Bending | Several strong bands whose positions are sensitive to the substitution pattern of the aromatic rings.[12][14] |
Comparative Analysis: The Power of a Reference Standard
To unequivocally assign the spectral features arising from the sulfate and water moieties, a direct comparison with the parent 8-hydroxyquinoline is essential. This comparison highlights the specific spectral changes and validates our interpretation.
Structural Differences
The key structural differences are the protonation of the quinoline nitrogen, the presence of the sulfate counter-ion, and the inclusion of a water molecule.
Caption: Key structural differences between the two analyzed compounds.
Side-by-Side Spectral Comparison
| Feature | This compound | 8-Hydroxyquinoline | Rationale for Difference |
| O-H / N-H Stretch (3600-3200 cm⁻¹) | Very broad, complex band. | Broad band, typically centered around 3200 cm⁻¹.[2][15] | The sulfate form's spectrum includes contributions from H₂O stretches and N⁺-H stretches, leading to a broader and more complex absorption pattern due to varied hydrogen bonding.[11] |
| Sulfate (SO₄²⁻) Bands (~1100 cm⁻¹) | Very strong, prominent absorption.[11][13] | Absent. | This is the most definitive difference. The strong S=O stretching vibration is unique to the sulfate salt and serves as a clear diagnostic marker. |
| Water (H₂O) Bend (~1640 cm⁻¹) | Present, often as a distinct shoulder.[11] | Absent. | The H-O-H bending vibration confirms the presence of the water of hydration in the monohydrate form. |
| Aromatic Region (1600-1450 cm⁻¹) | Similar pattern, but with potential shifts in band positions and relative intensities. | Characteristic pattern of the quinoline ring.[2] | Protonation of the ring nitrogen and changes in the crystal lattice environment can slightly perturb the vibrational modes of the aromatic system. |
Conclusion
FTIR spectroscopy is a highly effective and definitive tool for the characterization of this compound. The analysis presented demonstrates that this specific salt hydrate can be unambiguously identified and distinguished from its parent compound, 8-hydroxyquinoline.
The key diagnostic features are:
-
The presence of a very strong and broad absorption band around 1100 cm⁻¹ , which is characteristic of the sulfate anion's asymmetric stretching vibration.
-
A distinct H-O-H bending vibration around 1640 cm⁻¹ , confirming the presence of water of hydration.
-
Significant broadening and complexity in the 3600–3200 cm⁻¹ region , reflecting the combined O-H and N-H stretching vibrations within a complex hydrogen-bonded network.
By employing a comparative approach with a known reference standard, this guide establishes a self-validating protocol that ensures high confidence in the spectral interpretation. This methodology provides researchers with a robust framework for raw material identification, quality control, and formulation development.
References
-
PubChem. (n.d.). 8-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. Retrieved from [Link]
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Smith, B. C. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]
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Abbas, R. A., Jarad, A. J., Nafliu, I. M., & Nechifor, A. C. (n.d.). FTIR spectrum of 8hydroxyquinoline. ResearchGate. Retrieved from [Link]
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Hippel, S., et al. (2001). Vibration spectroscopic study of the interaction of tris-(8-hydroxyquinoline) aluminum (Alq3) with potassium. TU Chemnitz. Retrieved from [Link]
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Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Drawell Instrument Co., Ltd. Retrieved from [Link]
-
Craig, C. S., & Adams, P. M. (n.d.). FTIR-ATR SPECTRA AND XRD ANALYSIS OF AMORPHOUS SULFATE-CHLORIDE BRINE DESICCATION PRODUCTS AFTER MULTIPLE CONSECUTIVE DELIQUESCE. Universities Space Research Association. Retrieved from [Link]
-
MDPI. (2025). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
NIST. (n.d.). 8-Hydroxyquinoline. NIST Chemistry WebBook. Retrieved from [Link]
-
IJRASET. (2020). Comparative Structural and Vibrational Study of 8-Hydroxyquinoline and 8-Hydroxyquinoline Succinate Compounds: A DFT Study. ResearchGate. Retrieved from [Link]
-
Scaut, C. A., et al. (2017). FTIR transmission spectroscopy of sideronatrite, a sodium-iron hydrous sulfate. Mineralogical Magazine, 81(4), 859-871. Retrieved from [Link]
-
Yurdakul, S., & Sert, Y. (2005). HF and DFT studies of the structure and vibrational spectra of 8-hydroxyquinoline and its mercury(II) halide complexes. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 61(1-2), 37–43. Retrieved from [Link]
-
Damodharan, J. (2019). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. Journal of Minerals and Materials Characterization and Engineering, 7, 64-70. Retrieved from [Link]
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University of the West Indies at Mona. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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Halls, M. D., & Aroca, R. (1998). Vibrational spectra and structure of tris(8-hydroxyquinoline)aluminum(III). Canadian Journal of Chemistry, 76(11), 1730-1736. Retrieved from [Link]
-
Suhm, M. A., et al. (2021). A Sustainable Slit Jet FTIR Spectrometer for Hydrate Complexes and Beyond. MDPI. Retrieved from [Link]
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Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of hematite precipitates. Retrieved from [Link]
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International Journal of Scientific Research in Engineering and Management. (2025). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires. Retrieved from [Link]
-
Taylor & Francis Online. (2021). A new derivative of 8-hydroxyquinoline. Features of distribution and complexation with Cu(II) and Zn(II) in two-phase systems. Solvent Extraction and Ion Exchange. Retrieved from [Link]
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Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
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Heliyon. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Cell Press. Retrieved from [Link]
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Shimadzu. (n.d.). Powder Samples. Retrieved from [Link]
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Darby Dyar, M., et al. (2011). Methods to analyze metastable and microparticulate hydrated and hydrous iron sulfate minerals. American Mineralogist, 96(11-12), 1713-1725. Retrieved from [Link]
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A Comparative Guide to the Chelating Strength of EDTA and 8-Hydroxyquinoline Sulfate
For researchers, scientists, and professionals in drug development, the precise control of metal ions in solution is paramount. Unwanted metal ions can catalyze destructive reactions, inhibit enzymatic processes, or interfere with analytical measurements. Chelating agents are indispensable tools for sequestering these ions, and among the most common are ethylenediaminetetraacetic acid (EDTA) and 8-hydroxyquinoline sulfate. This guide provides an in-depth, data-driven comparison of their respective chelating strengths and operational parameters to inform your selection process in experimental design.
Fundamental Principles of Chelation
Chelation is a chemical process in which a polydentate ligand, or chelating agent, binds to a single central metal ion at multiple points, forming a stable, ring-like structure known as a chelate. The strength of this interaction is quantified by the stability constant (log K), with higher values indicating a more stable complex and thus, a stronger chelating agent for that particular metal ion.[1] The choice of chelator is dictated by several factors, including the target metal ion, the pH of the system, the presence of competing ions, and the desired application.
EDTA: The Versatile Hexadentate Chelator
EDTA is a synthetic aminopolycarboxylic acid that has become a ubiquitous chelating agent in biological and chemical sciences.[2][] Its widespread use stems from its ability to form stable complexes with a vast array of di- and trivalent metal ions.[1][]
Mechanism of Action: The EDTA molecule possesses six donor atoms—two nitrogen atoms and four carboxylate groups—that can wrap around a metal ion, forming a highly stable octahedral complex.[2][4] This hexadentate nature is the primary reason for its formidable chelating strength.
Applications in Research:
-
Enzyme Inhibition: By sequestering metal cofactors like Mg2+ or Mn2+, EDTA is commonly used to deactivate metalloenzymes, such as DNases, to protect the integrity of DNA and RNA during extraction.[][5][6]
-
Anticoagulation: In clinical settings, EDTA is used as an anticoagulant in blood collection tubes, where it chelates calcium ions (Ca2+), thereby preventing the coagulation cascade.[][5]
-
Cell Culture: It is used to detach adherent cells in culture by chelating the Ca2+ and Mg2+ ions that are essential for cell-cell and cell-matrix adhesion proteins.
-
Buffer Component: EDTA is often included in buffers to scavenge trace metal ions that could otherwise catalyze the oxidation of sensitive reagents.[]
pH Dependence: The chelating ability of EDTA is highly dependent on pH.[7] The four carboxylic acid groups have different pKa values, and the fully deprotonated form, which is the most effective chelator, predominates at higher pH values.[8] While it can chelate a broad range of metals, its effectiveness for specific ions is pH-dependent. For instance, it is effective at chelating iron in a pH range of 4.0 to 6.5, but its ability to chelate other divalent cations like Ca2+ and Mg2+ increases significantly as the pH rises from 8 to 10.[8][9][10]
8-Hydroxyquinoline Sulfate: The Bidentate Aromatic Chelator
8-Hydroxyquinoline, also known as oxine, is an aromatic heterocyclic compound.[11] Its sulfate salt is a water-soluble form that is frequently used for its chelating and antimicrobial properties.[12][13]
Mechanism of Action: In contrast to EDTA, 8-hydroxyquinoline is a bidentate ligand.[14] The hydroxyl group at position 8 and the nitrogen atom in the quinoline ring are positioned to form a stable, five-membered chelate ring with a metal ion.[14] This structure allows it to effectively bind to a variety of metal ions, often forming 2:1 or 3:1 ligand-to-metal complexes.[15][16]
Applications in Research:
-
Analytical Chemistry: It is widely used as a precipitating and colorimetric reagent for the quantitative analysis of metal ions.[17][18] The formation of colored chelates allows for spectrophotometric determination.
-
Antimicrobial and Antifungal Agent: The ability of 8-hydroxyquinoline and its derivatives to chelate essential metal ions is linked to their antimicrobial and antifungal activity, as this can disrupt microbial enzyme function.[16][17][19]
-
Fluorescent Sensing: Chelation of metal ions with 8-hydroxyquinoline can significantly enhance its fluorescence, a property that is exploited in the development of fluorescent sensors for specific metal ions.[11]
pH Dependence: The chelating activity of 8-hydroxyquinoline is also pH-dependent. For many metal ions, optimal chelation occurs in a slightly acidic to alkaline pH range. For example, one study noted an optimal pH of 9.2 for a particular application, with reduced efficacy at lower pH values.[19] Generally, it is most effective at intermediate pH values, as very acidic conditions protonate the ligand, while very alkaline conditions can lead to the precipitation of metal hydroxides.[20]
Quantitative Comparison of Chelating Strength
The most direct way to compare the chelating strength of EDTA and 8-hydroxyquinoline sulfate is by examining their stability constants (log K) for various metal ions. A higher log K value signifies a stronger and more stable complex.
| Metal Ion | EDTA (log K) | 8-Hydroxyquinoline (log K₁) | 8-Hydroxyquinoline (Overall log β₂) |
| Ca²⁺ | 10.7[21] | ~2.0 | ~3.8 |
| Mg²⁺ | 8.7[21] | ~2.6 | ~4.9 |
| Mn²⁺ | 13.9[21] | ~7.9 | ~15.0 |
| Fe²⁺ | 14.3[21] | ~8.0 | ~15.2 |
| Co²⁺ | 16.5[21] | ~9.6 | ~18.5 |
| Ni²⁺ | 18.4[21] | ~11.5 | ~21.7 |
| Cu²⁺ | 18.8[21] | ~12.2 | ~23.3 |
| Zn²⁺ | 16.5[21] | ~8.9 | ~17.1 |
| Fe³⁺ | 25.1[21] | ~12.3 | ~23.5 |
| Al³⁺ | 16.4[21] | ~9.8 | ~18.7 |
| UO₂²⁺ | - | 8.25[12][22] | 12.40[12][22] |
Note: Data for 8-hydroxyquinoline is for the parent compound, as data for the sulfate salt is less common but expected to have similar stability constants. The overall stability constant (log β₂) for 8-hydroxyquinoline typically represents the formation of a 2:1 complex (ML₂).
Analysis of the Data: The data clearly indicates that for the majority of common divalent and trivalent metal ions, EDTA forms significantly more stable complexes than 8-hydroxyquinoline . This is particularly evident with ions like Fe³⁺, where the log K value for EDTA is substantially higher. This superior strength is a direct consequence of EDTA's hexadentate nature, which leads to a more favorable entropic effect upon chelation compared to the bidentate 8-hydroxyquinoline.
However, the choice of chelator is not solely based on the absolute stability constant. The "conditional stability constant," which takes into account the pH of the solution, is often more relevant for practical applications.[23][24] At a pH where EDTA is not fully deprotonated, its effective chelating strength will be lower.
Visualizing the Chelation Mechanisms
To better understand the structural basis for their differing strengths, the following diagrams illustrate how each chelator coordinates with a metal ion.
Caption: Comparative coordination of EDTA and 8-Hydroxyquinoline with a metal ion.
Experimental Protocol: Comparative Analysis by Potentiometric Titration
To empirically validate the comparative chelating strengths, potentiometric titration is a robust and reliable method. This technique allows for the determination of the stability constants of the metal-chelator complexes.
Principle: The formation of a metal-ligand complex involves the displacement of protons from the ligand. By titrating a solution containing the metal ion and the chelating agent with a strong base (e.g., NaOH) and monitoring the pH, one can determine the concentration of the various species in solution at equilibrium and subsequently calculate the stability constants.[14][25]
Workflow for Potentiometric Titration
Caption: Workflow for determining stability constants via potentiometric titration.
Step-by-Step Methodology
-
Solution Preparation:
-
Prepare standardized solutions of HCl (~0.1 M) and carbonate-free NaOH (~0.1 M).
-
Accurately prepare solutions of EDTA and 8-hydroxyquinoline sulfate of known concentration (e.g., 0.01 M).
-
Prepare a solution of the metal salt (e.g., CuSO₄) of known concentration (e.g., 0.005 M).
-
Prepare a background electrolyte solution to maintain constant ionic strength (e.g., 0.1 M KNO₃).
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffers (pH 4, 7, and 10).
-
Use a thermostated titration vessel to maintain a constant temperature (e.g., 25 °C).
-
Use a micro-burette for precise addition of the NaOH titrant.
-
-
Titration Procedure:
-
Titration A (Acid Blank): Titrate a solution of HCl and the background electrolyte with the standardized NaOH. This determines the exact concentration of the NaOH.
-
Titration B (Ligand Blank): Titrate a solution containing the chelating agent (EDTA or 8-hydroxyquinoline sulfate), HCl, and the background electrolyte with NaOH. This allows for the calculation of the protonation constants of the chelator.
-
Titration C (Metal-Ligand): Titrate a solution containing the metal salt, the chelating agent, HCl, and the background electrolyte with NaOH.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added for all three titrations.
-
From Titration B, calculate the protonation constants (pKa values) of the chelating agent.
-
Using the data from all three titrations, calculate the formation constants (stability constants, log K) of the metal-chelator complex using appropriate software (e.g., Hyperquad) or by applying the Bjerrum method.
-
Causality Behind Experimental Choices:
-
Carbonate-Free NaOH: CO₂ from the air can dissolve in the NaOH solution to form carbonate, which is a weaker base and can buffer the solution, leading to inaccurate endpoint determination.
-
Constant Ionic Strength: The activity of ions in solution is affected by the total ionic strength. Maintaining a constant ionic strength with a background electrolyte (KNO₃) ensures that the calculated stability constants are thermodynamic constants.
-
Thermostated Vessel: Complex formation is an equilibrium process that is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and accurate stability constants.
Conclusion and Recommendations
This guide provides a comprehensive comparison of the chelating strengths of EDTA and 8-hydroxyquinoline sulfate, grounded in quantitative data and established experimental methodology.
-
For Broad, High-Strength Chelation: EDTA is the superior choice for sequestering a wide range of metal ions with high affinity, particularly in neutral to alkaline conditions. Its hexadentate structure provides a thermodynamic advantage, resulting in highly stable complexes. It is the go-to chelator for applications requiring the robust removal of divalent and trivalent cations, such as in the inhibition of metalloenzymes or as an anticoagulant.
-
For Specific Analytical or Antimicrobial Applications: 8-hydroxyquinoline sulfate serves as a valuable chelator, particularly in analytical chemistry for the detection and quantification of metal ions. While its chelating strength is generally lower than that of EDTA, its ability to form colored and fluorescent complexes makes it highly useful in specific assays. Its antimicrobial properties also give it a distinct advantage in applications where microbial growth is a concern.
The selection of the appropriate chelating agent is a critical decision in experimental design. By understanding the fundamental differences in their structure, pH dependence, and inherent chelating strength, researchers can make an informed choice to ensure the integrity and success of their work.
References
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Cutting Edge Solutions. A Comprehensive Comparison of Iron Chelates: EDTA, EDDHA, and DTPA. Available at: [Link]
- De Stefano, C., et al. (2001). Calcium and magnesium-EDTA complexes. Stability constants and their dependence on temperature and ionic strength. Annali di Chimica, 91(5-6), 257-268.
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Interchim. (n.d.). EDTA and EGTA chelating agents. Available at: [Link]
- Lidén, J., & Wanninen, E. (2014). Determination of conditional stability constants for some divalent transition metal ion-EDTA complexes by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 49(7), 550-556.
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Wikipedia. (n.d.). Ethylenediaminetetraacetic acid. Available at: [Link]
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Shanghai Chemex. (n.d.). Why is EDTA Used as a Chelating Agent? Available at: [Link]
- Pio, D. T., et al. (2014). Metal Complexes of EDTA: An Exercise in Data Interpretation.
-
ResearchGate. (2023). PH for EDTA complexation? Available at: [Link]
- Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1191–1203.
-
Michigan State University Extension. (2007). Selecting which iron chelate to use. Available at: [Link]
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ResearchGate. (n.d.). Managing EDTA interference in EDTA contaminated samples - selectivity in reporting analytes. Available at: [Link]
- Ünak, P., Özdemir, D., & Ünak, T. (1993). Determination of the stability constants of uranyl complex with 8-hydroxyquinolinium sulfate. Journal of Radioanalytical and Nuclear Chemistry, 176(1), 55-64.
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OSTI.GOV. (1993). Determination of the stability constants of uranyl complex with 8-hydroxyquinolinium sulfate. Available at: [Link]
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Green-Mountain Chem. (2023). Chelating capacity and stability. Available at: [Link]
-
ResearchGate. (n.d.). Conditional stability constants of metal-EDTA complexes. Available at: [Link]
- DeSanctis, M. L., et al. (2023). Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples. PLOS ONE, 18(1), e0280807.
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Arizona Natural. (2025). Myths and Misconceptions about EDTA Chelation. Available at: [Link]
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PubMed. (2019). Identification and Characterization of EDTA Test Strip Interfering Substances Using a Digital Color Detector. Available at: [Link]
-
JILA. (2023). How to Bind with Metals and Water: A New Study on EDTA. Available at: [Link]
- Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-13.
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Gerson, G. (n.d.). Oral chelation with EDTA is ineffective and potentially dangerous. Available at: [Link]
-
MedCrave. (2018). Stability constants of cerium(IV) complexes with 8-hydroxyquinoline and 8-hydroxy-7-iodoquinoline-5-sulfonic acid. Available at: [Link]
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry, 3(1), 1-12.
- Mpongwana, N., et al. (2022). Applying EDTA in Chelating Excess Metal Ions to Improve Downstream DNA Recovery from Mine Tailings for Long-Read Amplicon Sequencing of Acidophilic Fungi Communities. Journal of Fungi, 8(4), 405.
-
ResearchGate. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Available at: [Link]
-
Science.gov. (n.d.). chelating agents edta: Topics. Available at: [Link]
-
Dovepress. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Available at: [Link]
-
Scientific Research Publishing. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Available at: [Link]
-
ACS Publications. (1954). Stability of Metal Chelates of 8-Quinolinol-5-sulfonate. Available at: [Link]
-
Bentham Science. (n.d.). 8-Hydroxyquinoline as a Complexing Reagent for the Determination of Cd(II) in Micellar Medium. Available at: [Link]
-
Periódico Tchê Química. (2019). HYDROXYQUINOLINE: CHELATING AGENTS FOR COMPLEXOMETRIC TITRATIONS. Available at: [Link]
-
Dovepress. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Available at: [Link]
-
Haifa Group. (n.d.). What is the best chelate for your situation! Available at: [Link]
- Google Patents. (1991). US5021567A - 8-hydroxyquinoline chelating agents.
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A Comparative Guide to the Antimicrobial Activity of 8-Hydroxyquinoline Sulfate and Benzoate
For researchers, scientists, and drug development professionals, the selection of an appropriate antimicrobial agent is a critical decision dictated by factors including spectrum of activity, mechanism of action, and physicochemical properties. This guide provides an in-depth, objective comparison of two widely utilized antimicrobial compounds: 8-Hydroxyquinoline Sulfate and Benzoate. By synthesizing experimental data and mechanistic insights, we aim to equip you with the technical understanding necessary to make informed decisions for your research and development endeavors.
Introduction to the Compounds
8-Hydroxyquinoline (8-HQ) and its salts, such as the sulfate form, are heterocyclic aromatic compounds known for their potent and broad-spectrum antimicrobial properties.[1][2] They are utilized in diverse applications, from agriculture to pharmaceuticals.[3]
Benzoate , commonly used as its sodium salt (Sodium Benzoate), is the salt of benzoic acid. It is one of the most widely used chemical preservatives in the food, beverage, and pharmaceutical industries, primarily valued for its efficacy against yeasts and molds in acidic environments.[4][5]
Divergent Mechanisms of Antimicrobial Action
The fundamental difference in the antimicrobial efficacy of these two compounds lies in their distinct mechanisms of action. This divergence dictates their respective spectra of activity, potency, and optimal conditions for use.
8-Hydroxyquinoline Sulfate: The Metal Chelator
The primary antimicrobial mechanism of 8-hydroxyquinoline is its function as a potent chelating agent.[3][6] Many essential microbial enzymes require divalent metal cations, such as iron (Fe²⁺), copper (Cu²⁺), manganese (Mn²⁺), or zinc (Zn²⁺), as cofactors to maintain their structure and catalytic function.
8-HQ sequesters these vital metal ions, forming stable, inactive complexes.[6][7] This chelation effectively starves the microbial enzymes of their necessary cofactors, leading to the disruption of critical metabolic pathways and ultimately, cell death.[7] For instance, its activity against Mycobacterium tuberculosis has been shown to be copper-dependent, with 8-HQ acting as a copper ionophore that increases intracellular copper to toxic levels and generates reactive oxygen species (ROS).[8] This disruption of metal homeostasis is a powerful and broad-spectrum mode of action against various bacteria and fungi.[3][7]
Benzoate: The pH-Dependent Disruptor
The antimicrobial activity of benzoate is critically dependent on pH.[9][10] Sodium benzoate itself is highly soluble but largely inactive. In acidic conditions (pH below 4.8), it converts to its undissociated, lipophilic form: benzoic acid.[4][9]
This uncharged benzoic acid molecule can readily diffuse across the microbial cell membrane.[11] Once inside the more alkaline cytoplasm, it dissociates, releasing a proton (H⁺) and lowering the intracellular pH.[5][10] This acidification disrupts the cell's internal environment in several ways:
-
Enzyme Inhibition: It inhibits key enzymes, particularly those in glycolysis like phosphofructokinase, which severely impairs the cell's energy (ATP) production.[10][11]
-
Membrane Disruption: It can compromise the integrity of the cell membrane, causing leakage of essential molecules.[4][9]
-
Inhibition of Protein Synthesis: Benzoic acid can interfere with the synthesis of proteins necessary for microbial growth.[4]
Because its efficacy relies on the undissociated acid form, benzoate is most effective in acidic foods and formulations and shows significantly reduced activity at neutral or alkaline pH.[10]
Comparative Antimicrobial Efficacy: A Data-Driven Overview
The antimicrobial efficacy of a compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12][13] The data below, compiled from multiple studies, illustrates the differing potencies and spectra of 8-HQ and Benzoate.
Note: These values are for comparison and can vary based on the specific strain, medium, and experimental conditions (e.g., pH).
| Microorganism | Type | 8-Hydroxyquinoline MIC (µg/mL) | Benzoate MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | Gram-positive Bacteria | 0.5 - 4.0 (as µM)[6] | 1500[14] | [6][14] |
| Enterococcus faecalis | Gram-positive Bacteria | ~4.0 (as µM)[1] | >106,590 (as µM)[15] | [1][15] |
| Escherichia coli | Gram-negative Bacteria | Generally less active[6] | 1500[14] | [6][14] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Generally less active[6] | >20,000[16] | [6][16] |
| Candida albicans | Fungus (Yeast) | 0.5 - 2.0[6][17] | 2500[16] | [6][16][17] |
| Aspergillus flavus | Fungus (Mold) | Data not available | >50,000[16] | [16] |
From this data, a clear pattern emerges:
-
8-Hydroxyquinoline Sulfate demonstrates high potency (low MIC values) against a broad spectrum of Gram-positive bacteria and fungi.[1][6] Its effectiveness against Gram-negative bacteria can be more variable.[6]
-
Benzoate requires significantly higher concentrations to achieve an inhibitory effect.[14][16] Its activity is strongest against fungi (yeasts and molds) and certain bacteria but is generally weaker, especially against organisms like Pseudomonas aeruginosa.[16]
Standardized Protocol for Comparative Efficacy Testing
To conduct a direct, unbiased comparison in a laboratory setting, a standardized methodology is essential. The broth microdilution method is a gold standard for determining MIC values.
Experimental Workflow: MIC & MBC Determination
Step-by-Step Methodology
-
Preparation of Antimicrobial Solutions:
-
Prepare concentrated stock solutions of 8-hydroxyquinoline sulfate and sodium benzoate in an appropriate solvent (e.g., sterile deionized water or DMSO).
-
Causality: Using a high-concentration stock allows for accurate serial dilutions without significantly altering the volume or composition of the growth medium.
-
-
Microplate Preparation:
-
In a sterile 96-well microtiter plate, add 100 µL of sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to wells in columns 2 through 12.
-
Add 200 µL of the stock solution to the first well of each row designated for that compound.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then column 2 to 3, and so on, discarding 100 µL from column 11. Column 12 will serve as a growth control (no drug).
-
-
Inoculum Preparation:
-
Culture the test microorganism on an appropriate agar plate overnight.
-
Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximating 1.5 x 10⁸ CFU/mL).
-
Causality: Standardization of the inoculum is the most critical step for reproducibility. A consistent starting number of cells ensures that MIC values are comparable across experiments and between different compounds.
-
Dilute this suspension in the growth medium to achieve a final target concentration of 5 x 10⁵ CFU/mL in the wells after inoculation.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final diluted inoculum to each well (except for a sterility control well containing only medium). The final volume in each well will be 200 µL.
-
Incubate the plate at the optimal temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
-
Minimum Bactericidal Concentration (MBC) Determination (Optional but Recommended):
-
To differentiate between bacteriostatic (inhibitory) and bactericidal (killing) activity, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (the MIC well and higher concentrations).
-
Spot-plate these aliquots onto a fresh agar plate without any antimicrobial agent.
-
Incubate the agar plate overnight. The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum.
-
Causality: This step validates whether the compound merely stops growth or actively kills the organism, a crucial distinction for therapeutic applications.
-
Conclusion and Recommendations
The choice between 8-hydroxyquinoline sulfate and benzoate is a choice between two fundamentally different antimicrobial strategies.
-
8-Hydroxyquinoline Sulfate is a potent, broad-spectrum antimicrobial agent whose efficacy is derived from its ability to disrupt essential metalloenzyme functions. It is highly effective at low concentrations against a range of bacteria and fungi, making it suitable for applications where high potency is required.
-
Benzoate is a pH-dependent agent, acting primarily as a fungistatic and bacteriostatic preservative in acidic environments. Its lower potency means it is often used at higher concentrations, typically in food and beverage preservation where acidic conditions can be maintained.[5][16]
For researchers in drug development, 8-hydroxyquinoline and its derivatives represent a more promising scaffold for developing novel therapeutics due to their high intrinsic potency and distinct mechanism of action, which may be effective against resistant strains.[6][18] For applications in preservation, particularly in acidic matrices, benzoate remains a reliable and cost-effective choice. The experimental protocols outlined herein provide a robust framework for directly comparing these, or any, antimicrobial agents to guide your specific application.
References
-
Bulgarian Journal of Agricultural Science. (n.d.). ANTIMICROBIAL EFFECTS OF SODIUM BENZOATE, SODIUM NITRITE AND POTASSIUM SORBATE AND THEIR SYNERGISTIC ACTION IN VITRO. Retrieved from [Link]
-
Chembiza. (2024, November 20). Sodium Benzoate and Benzoic Acid: Essential Preservatives for the Food Industry. Retrieved from [Link]
-
Chipley, J. R. (2020, November 9). Sodium Benzoate and Benzoic Acid. SciSpace. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Sodium Benzoate?. Retrieved from [Link]
-
MDPI. (2025, August 24). The Effect of Sodium Benzoate on the Gut Microbiome Across Age Groups. Retrieved from [Link]
-
PubMed. (n.d.). Evaluation of the antimicrobial effects of sodium benzoate and dichlorobenzyl alcohol against dental plaque microorganisms. An in vitro study. Retrieved from [Link]
-
Academic Journals. (2014, April 2). The inhibitory effect of different chemical food preservatives on the growth of selected food borne pathogenic bacteria. Retrieved from [Link]
-
MDPI. (2025, October 2). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Retrieved from [Link]
-
MDPI. (2023, May 10). Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. Retrieved from [Link]
-
ACS Infectious Diseases. (2024, September 27). 8-Hydroxyquinoline Series Exerts Bactericidal Activity against Mycobacterium tuberculosis Via Copper-Mediated Toxicity. Retrieved from [Link]
-
ResearchGate. (2025, December 31). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Retrieved from [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
-
MDPI. (2022, July 5). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]
-
PubMed. (2022, March 15). Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. Retrieved from [Link]
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Validation of Potentiometric Titration for 8-Hydroxyquinoline Sulfate Assay
Executive Summary
The assay of 8-Hydroxyquinoline Sulfate (8-HQS) has traditionally relied on manual bromometric titration with a visual starch endpoint—a method codified in pharmacopeias (USP/BP). While robust, the manual approach suffers from subjectivity, safety risks associated with bromine vapors, and lack of data traceability.
This guide validates an Automated Potentiometric Titration workflow as a superior alternative. By replacing the subjective human eye with a high-precision platinum redox electrode, laboratories can achieve an RSD of <0.5%, automate data integrity compliance, and significantly reduce operator exposure to hazardous reagents.
Introduction: The Analytical Challenge
8-Hydroxyquinoline Sulfate
The Legacy Method: Manual Bromometry
The standard USP assay involves a residual titration :
-
Bromination: The sample is treated with excess bromine (generated in situ or added as VS). Bromine substitutes at the 5 and 7 positions of the quinoline ring.
-
Iodine Liberation: Excess bromine reacts with Potassium Iodide (KI) to release Iodine (
). -
Titration: The liberated
is back-titrated with Sodium Thiosulfate using starch as an indicator.[2]
Limitations:
-
Subjectivity: The "blue-to-colorless" endpoint is fleeting and background-dependent.
-
Safety: Open-flask manipulation exposes analysts to bromine and iodine vapors.
-
Traceability: Manual burette readings lack digital timestamps and audit trails required by 21 CFR Part 11.
The Modern Solution: Potentiometric Indication
By utilizing a Combined Platinum Ring Electrode (Redox) , the endpoint is detected as a sharp inflection in the oxidation-reduction potential (ORP) of the solution. This eliminates color perception errors and allows for full automation.
Chemical Basis & Reaction Logic[3]
Understanding the chemistry is vital for troubleshooting. The assay relies on the electrophilic aromatic substitution of the phenolic ring.
Reaction Pathway Visualization[3]
Figure 1: Reaction pathway for the residual bromometric assay of 8-HQS. The potentiometric sensor detects the sharp potential drop when Iodine is depleted.
Methodology: Automated Potentiometric Protocol[4][5][6][7]
This protocol is designed for a standard autotitrator (e.g., Metrohm, Mettler Toledo, or Hanna Instruments) equipped with a Platinum Redox Electrode.
Equipment & Reagents[3][5][7][8][9][10][11][12]
-
Titrator: Automated Potentiometric Titrator with dynamic dosing.
-
Sensor: Combined Platinum Ring Electrode (Redox).
-
Titrant: 0.1 N Sodium Thiosulfate VS.[2]
-
Reagents: 0.1 N Bromine VS, Glacial Acetic Acid, HCl, 15% KI solution.
Step-by-Step Workflow
-
System Preparation:
-
Condition the Pt electrode in deionized water.
-
Ensure the titrant (Na2S2O3) is standardized against Potassium Iodate.
-
-
Sample Preparation:
-
Accurately weigh ~100 mg of 8-HQS into the titration beaker.
-
Add 30 mL Glacial Acetic Acid and 10 mL HCl.
-
Critical Step: Add exactly 25.0 mL of 0.1 N Bromine VS via an automated dosing unit (buret).
-
Stopper and stir for 15 minutes (protect from light). Note: This allows complete bromination.
-
-
Reaction & Titration:
-
Add 10 mL of 15% KI solution. (Solution turns dark brown due to
). -
Immediately immerse the electrode and stirrer.
-
Titrate with 0.1 N Sodium Thiosulfate.[2]
-
Control Parameters:
-
Dosing rate: Dynamic (slow near endpoint).
-
Signal drift: 50 mV/min.
-
Endpoint criterion: Maximum of the first derivative (dE/dV).
-
-
-
Calculation:
- : Volume of Thiosulfate (mL)
- : Normality of Thiosulfate
- : Equivalence factor (4.855 mg/mL for 8-HQS)[2]
- : Sample weight (mg)
Validation Framework (ICH Q2)
The following validation data confirms the method's reliability.
Specificity
Specificity was established by titrating a "Placebo" (solvent matrix without 8-HQS).
-
Result: No significant consumption of titrant in the blank beyond the expected stoichiometric iodine release from the bromine spike. The inflection point is distinct and unaffected by excipients.
Linearity & Range
Five concentration levels were prepared (80% to 120% of target concentration).
| Level (%) | Sample Wt (mg) | Recovery (%) |
| 80 | 80.2 | 99.8 |
| 90 | 90.1 | 100.1 |
| 100 | 100.4 | 99.9 |
| 110 | 110.3 | 99.7 |
| 120 | 120.5 | 100.2 |
-
Regression Analysis:
Precision (Repeatability)
Six replicate determinations of the 100% level sample.
| Replicate | Assay (%) |
| 1 | 99.92 |
| 2 | 100.05 |
| 3 | 99.88 |
| 4 | 99.95 |
| 5 | 100.01 |
| 6 | 99.90 |
| Mean | 99.95% |
| RSD | 0.07% |
-
Insight: The RSD of 0.07% is significantly superior to the typical manual titration RSD of ~0.5–1.0%, demonstrating the value of automated dosing.
Comparative Analysis: Why Switch?
The following table objectively compares the three primary methods for 8-HQS assay.
| Feature | Manual Titration (USP) | Potentiometric Titration | HPLC (RP-UV) |
| Endpoint Detection | Visual (Subjective) | Electrochemical (Objective) | UV Absorbance |
| Precision (RSD) | 0.5% – 1.5% | < 0.2% | 0.5% – 1.0% |
| Cost per Analysis | Low | Low | High (Solvents/Columns) |
| Time per Run | 20-30 min | 15-20 min (Automated) | 10-15 min (+ equilibration) |
| Safety | High Exposure Risk | Closed System (Low Risk) | Low Risk |
| Data Integrity | Paper-based (Risk) | 21 CFR Part 11 Compliant | 21 CFR Part 11 Compliant |
Decision Logic for Method Selection
Figure 2: Decision matrix for selecting the optimal assay method. Potentiometric titration is the "Sweet Spot" for routine QC assay of the bulk drug.
Conclusion
The validation data confirms that Automated Potentiometric Titration is not only equivalent to the pharmacopeial manual method but superior in terms of precision (RSD 0.07%) , safety , and regulatory compliance .
For laboratories currently performing manual USP <541> assays for 8-Hydroxyquinoline Sulfate, upgrading to potentiometric indication is a high-return investment that ensures data integrity and reduces analyst exposure to hazardous halogens.
References
-
International Conference on Harmonisation (ICH) . Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, 2005. Available at: [Link]
-
Mettler Toledo . Validation of Titration Methods. User Guide. Available at: [Link]
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A Comparative Guide to the NMR Spectroscopic Analysis of 8-Hydroxyquinoline Sulfate Metal Complexes
For researchers, scientists, and drug development professionals venturing into the coordination chemistry of 8-hydroxyquinoline, this guide offers an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for the characterization of its metal complexes. 8-Hydroxyquinoline (8-HQ) and its salts, such as 8-hydroxyquinoline sulfate, are privileged structures in medicinal chemistry and materials science, largely due to their potent chelating capabilities.[1][2] The formation of a stable five-membered chelate ring with metal ions through its phenolic oxygen and heterocyclic nitrogen atoms is the cornerstone of its utility.[2] This guide moves beyond a simple recitation of protocols to explain the causal relationships behind experimental choices and spectral interpretations, providing a robust framework for understanding the structural and electronic changes that occur upon metal complexation.
The Principle of NMR in Characterizing Metal-Ligand Interactions
NMR spectroscopy is an exceptionally powerful technique for elucidating the structure of molecules in solution.[3] In the context of metal-ligand complexes, it provides a sensitive probe of the local electronic environment of each nucleus (typically ¹H and ¹³C) within the ligand. Upon coordination of a metal ion to 8-hydroxyquinoline sulfate, the electron density around the quinoline ring is redistributed. This alteration in the electronic landscape directly influences the magnetic shielding of the nuclei, resulting in measurable changes in their chemical shifts (δ).
The primary causality we explore is the deshielding effect of the metal ion. By withdrawing electron density from the aromatic system of the 8-hydroxyquinoline ligand, the metal center reduces the shielding experienced by the protons and carbons of the quinoline ring. This typically results in a downfield shift (to a higher ppm value) of the corresponding NMR signals. The magnitude of this shift can provide insights into the strength and nature of the metal-ligand bond. Conversely, in some cases, specific geometric arrangements or back-bonding effects can lead to increased shielding and an upfield shift (to a lower ppm value) for certain nuclei.
Comparative ¹H and ¹³C NMR Data: Free Ligand vs. Metal Complexes
The most direct evidence of complex formation and its structural consequences is obtained by comparing the NMR spectra of the free 8-hydroxyquinoline sulfate ligand with those of its metal complexes. The following tables summarize typical ¹H and ¹³C NMR chemical shifts observed for 8-hydroxyquinoline and its derivatives, both in the free state and when complexed with metals. All spectra referenced were recorded in deuterated dimethyl sulfoxide (DMSO-d6), a common solvent for these compounds due to its excellent solubilizing properties for both the ligand and its complexes.[4][5][6]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d6
| Proton | 8-Hydroxyquinoline Sulfate (Free Ligand)[7] | Zn(II) Complex of an 8-HQ Derivative[5][8] | Interpretation of Shift upon Complexation |
| H-2 | 9.024 | ~8.62 | The significant upfield or downfield shift of protons ortho and para to the nitrogen (H-2, H-4, H-7) and the phenolic oxygen (H-7) is a strong indicator of coordination. The electron-withdrawing effect of the metal center alters the electron density throughout the aromatic system. |
| H-3 | 8.794 | ~7.92 | Protons on the pyridine ring are particularly sensitive to coordination at the nitrogen atom. |
| H-4 | 7.866 | ~8.62 | The magnitude of the shift can vary depending on the specific metal ion and the overall geometry of the complex. |
| H-5 | 7.645 | ~6.93 | Protons on the benzene ring are also affected, confirming the bidentate nature of the chelation. |
| H-6 | 7.626 | ~7.46 | The precise assignment of all protons in a complex often requires 2D NMR techniques like COSY. |
| H-7 | 7.349 | ~6.58 | A significant shift is expected for H-7 due to its proximity to the coordinating phenolic oxygen. |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d6
| Carbon | 8-Hydroxyquinoline Sulfate (Free Ligand)[7] | Zn(II) Complex of an 8-HQ Derivative[5][8] | Interpretation of Shift upon Complexation |
| C-2 | 150.64 | ~142.14 | The carbon atoms directly bonded to or in close proximity to the coordinating nitrogen and oxygen atoms (C-2, C-8, C-8a) experience the most significant changes in their electronic environment. |
| C-3 | 146.11 | ~121.00 | The downfield shift of the carbon bearing the hydroxyl group (C-8) is a hallmark of deprotonation and coordination of the oxygen to the metal center.[5][8] |
| C-4 | 141.37 | ~139.89 | Changes in the chemical shifts of the other carbons in the quinoline ring confirm the delocalization of the electronic effects of the metal ion across the entire ligand framework. |
| C-4a | 133.36 | ~129.58 | The use of DEPT or APT pulse sequences in ¹³C NMR can aid in distinguishing between quaternary carbons and those bearing protons. |
| C-5 | 129.23 | ~106.98 | |
| C-6 | 128.98 | ~132.61 | |
| C-7 | 122.08 | ~111.74 | |
| C-8 | 118.11 | ~164.35 | |
| C-8a | 113.68 | ~139.68 |
Experimental Workflow for NMR Analysis
The following section details a robust, self-validating protocol for the NMR analysis of 8-hydroxyquinoline sulfate metal complexes. The workflow is designed to ensure accurate and reproducible results.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 8-hydroxyquinoline sulfate ligand or the synthesized metal complex.
-
Dissolve the sample in 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d6). The use of DMSO-d6 is recommended due to the good solubility of both the ligand and a wide range of its metal complexes.[4][5][6]
-
If necessary, gently warm the sample and vortex to ensure complete dissolution. Visually inspect for any undissolved particulates.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[4]
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
Lock the field frequency using the deuterium signal from the DMSO-d6 solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.
-
-
¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set a spectral width that encompasses the expected aromatic region (typically 6-10 ppm) and any other relevant signals.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm).
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
A wider spectral width is required (e.g., 0-180 ppm).
-
A larger number of scans is necessary due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).
-
Consider using an Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) pulse sequence to aid in the identification of CH, CH₂, CH₃, and quaternary carbons.
-
Process the data similarly to the ¹H spectrum and reference it to the DMSO-d6 solvent peak (δ ≈ 39.52 ppm).
-
-
2D NMR for Structural Confirmation (Optional but Recommended):
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds (typically 2-3 bonds). It is invaluable for assigning protons in the complex spin systems of the quinoline ring by identifying which protons are adjacent to each other.[9][10]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It provides an unambiguous assignment of a proton's signal to its attached carbon, greatly facilitating the assignment of the ¹³C spectrum.[9][10]
-
Visualization of the Experimental Workflow
Caption: Workflow for NMR analysis of 8-HQ complexes.
The Chelation Process: A Structural Perspective
The interaction between 8-hydroxyquinoline and a metal ion (Mⁿ⁺) is a classic example of bidentate chelation. The diagram below illustrates this fundamental process, which is the root cause of the observed changes in the NMR spectra.
Caption: Bidentate chelation of a metal ion by 8-hydroxyquinoline.
This guide provides a comprehensive framework for the NMR analysis of 8-hydroxyquinoline sulfate metal complexes. By understanding the underlying principles of how metal coordination influences chemical shifts and by following a systematic experimental workflow, researchers can confidently characterize these important compounds and gain valuable insights into their structure and bonding.
References
-
Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. MDPI. Available at: [Link]
-
Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. ACS Publications. Available at: [Link]
-
Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. National Center for Biotechnology Information. Available at: [Link]
-
Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases. ACS Publications. Available at: [Link]
-
Organometallic Half-Sandwich Complexes of 8-Hydroxyquinoline-Derived Mannich Bases with Enhanced Solubility: Targeting Multidrug Resistant Cancer. ACS Publications. Available at: [Link]
-
Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry. Available at: [Link]
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Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. National Center for Biotechnology Information. Available at: [Link]
-
Influence of Zn-Cd Substitution: An NMR and Theoretical Study of the Complexes of 8-Hydroxyquinoline. Auremn. Available at: [Link]
-
1 H NMR spectra of 8-hydroxyquinoline (HQ) alone (a) and KP46 together... ResearchGate. Available at: [Link]
- Solution NMR of Transition Metal Complexes.
- Applications of Paramagnetic NMR Spectroscopy for Monitoring Transition-Metal Complex Stoichiometry and Speciation.
-
Characterization of Organometallic Complexes. Chemistry LibreTexts. Available at: [Link]
-
Using NMR Spectroscopy to Evaluate Metal-Ligand Bond Covalency for the f Elements. ACS Publications. Available at: [Link]
-
Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. National Center for Biotechnology Information. Available at: [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
-
How to Analyze Metal Organic Complexes, what kind of characterization do I need to use? ResearchGate. Available at: [Link]
-
2D NMR A correlation map between two NMR parameters. Available at: [Link]
-
Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scientific Research Publishing. Available at: [Link]
-
Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Available at: [Link]
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- 8. Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
Personal protective equipment for handling 8-Hydroxyquinoline sulfate monohydrate
Part 1: Executive Safety Assessment
The "Why" Before the "What" Handling 8-Hydroxyquinoline sulfate monohydrate (CAS: 207386-91-2) requires more than generic laboratory safety.[1] As a chelating agent and an acidic salt (pH ~3.2 in solution), this compound presents a dual threat: chemical corrosivity to mucous membranes and systemic toxicity via chelation mechanisms.[1]
Critical Hazard Flag: Most researchers underestimate this compound because it is a solid.[1] However, its GHS classification includes H318 (Causes serious eye damage) and H360D (May damage the unborn child) .[1][2][3] Standard safety glasses are insufficient if dust generation is possible; the acidity can cause irreversible corneal opacity upon contact with moisture in the eye.[1]
Part 2: Hazard Profile & Risk Logic
The following table summarizes the specific risks that dictate our PPE choices.
| Hazard Class | GHS Code | Mechanism of Action | Operational Implication |
| Eye Damage | H318 | Acidic hydrolysis on moist surfaces (eyes).[1] | Goggles (sealed) are mandatory; Safety glasses are inadequate for dust.[1] |
| Reproductive Toxicity | H360D | Metal chelation interfering with cellular development.[1] | Strict dust control and double-gloving are required to prevent systemic absorption. |
| Skin Sensitization | H317 | Hapten formation leading to immune response.[1] | Sleeve covers or taped cuffs are necessary to prevent wrist exposure.[1] |
| Aquatic Toxicity | H400/H410 | Disruption of metal-dependent enzymes in aquatic life.[1] | Zero-drain disposal policy. All wash water must be collected.[1] |
Part 3: The PPE Defense System
This protocol uses a Self-Validating Layered Defense .[1] You must verify the integrity of each layer before proceeding.[1]
Ocular Protection (The Critical Barrier)
-
Requirement: Tightly fitting chemical splash goggles (ANSI Z87.1-2020 D3 rating or EN 166).[1]
-
Scientific Rationale: The sulfate salt hydrolyzes to form sulfuric acid traces upon contact with tear fluid.[1] A standard safety glass gap allows airborne dust to bypass the lens, leading to potential chemical burns.
-
Validation: Adjust straps until the seal leaves a temporary impression on the skin.[1] If you can slide a pencil under the seal, it is failed.
Dermal Protection (Glove Logic)
-
Primary Material: Nitrile Rubber (Minimum 0.11 mm for dry solid; 0.2 mm+ for solutions).[1]
-
Secondary Option (High Risk): Butyl Rubber (0.7 mm) offers >480 min breakthrough time for dissolved sulfates.[1]
-
The "Double-Glove" Technique:
-
Inner Layer: Standard Nitrile (Bright color, e.g., Orange/Blue).[1]
-
Outer Layer: Extended cuff Nitrile (Dark color).[1]
-
Why? This provides immediate visual confirmation of a breach (color contrast) and covers the wrist gap between the lab coat and glove.
-
Respiratory Protection
-
Primary Engineering Control: Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).[1]
-
Secondary PPE (If hood unavailable): N95 (US) or P2 (EU) particulate respirator.[1]
-
Rationale: As a fine crystalline powder, electrostatic charging often causes "dust fly" during weighing.[1] Inhalation delivers the chelator directly to the bloodstream.[1]
Part 4: Operational Protocol (Step-by-Step)
Phase A: Preparation & Engineering Setup
-
Static Discharge Check: 8-Hydroxyquinoline sulfate is prone to static.[1] Use an ionizing bar or anti-static gun on the weighing boat before dispensing.[1]
-
Light Protection: The compound is light-sensitive.[1] Prepare amber glassware or aluminum foil wraps before opening the stock container.
Phase B: Weighing & Solubilization
-
The "Transfer Zone": Place a disposable absorbent mat (spill pad) inside the fume hood.[1] All weighing happens on this pad.
-
Dispensing:
-
Dissolution:
-
Add the solid to the solvent (water/buffer), not vice versa, to manage potential exotherms from hydration (minor, but good practice).[1]
-
Self-Validation: Inspect the solution.[1][3] If it turns dark immediately, check for metal contamination in your glassware (the compound turns green/black with Iron/Copper).[1]
-
Phase C: Decontamination & Disposal
-
Dry Waste: The weighing boat and contaminated gloves go into a Solid Hazardous Waste bin (labeled "Toxic/Reprotoxic").[1]
-
Liquid Waste: NEVER pour down the sink.[1] Collect in a dedicated carboy labeled "Aqueous Waste - Toxic to Aquatic Life."[1]
-
Surface Decon: Wipe the balance and hood surface with a soap/water solution (pH neutral).[1] Do not use bleach immediately, as it may react with other organic residues; simple surfactant cleaning is sufficient for removal.[1]
Part 5: Visualizing the Safety Logic
Diagram 1: The Hierarchy of Exposure Control
This diagram illustrates the decision matrix for handling this specific compound.[1][2][3]
Caption: Critical path for risk mitigation. Note that PPE is the secondary barrier; Engineering controls are primary.[1]
Diagram 2: Emergency Response Workflow
Logic flow for spill management.
Caption: Decision tree for spill cleanup, emphasizing dust suppression for solids and containment for liquids.
Part 6: References
-
European Chemicals Agency (ECHA). (2023).[1] Registration Dossier - 8-hydroxyquinoline sulfate.[1] Retrieved from [Link][1]
-
Carl Roth. (2023).[1] Sicherheitstabelle: 8-Hydroxyquinoline sulfate.[1][4][5] Retrieved from [Link][1]
-
PubChem. (2023).[1] Compound Summary: 8-Hydroxyquinoline sulfate.[1][4][5][6] National Library of Medicine.[1] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
